molecular formula C8H10N2O2S B1313110 Ethyl 2-(methylthio)pyrimidine-5-carboxylate CAS No. 73781-88-1

Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B1313110
CAS No.: 73781-88-1
M. Wt: 198.24 g/mol
InChI Key: LVNRRUKCFUSBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13-2)10-5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNRRUKCFUSBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439953
Record name Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73781-88-1
Record name Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its pyrimidine core, substituted with a reactive methylthio group and an ethyl carboxylate moiety, makes it a valuable intermediate in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, tailored for professionals in drug discovery and development. The unique structural features of this compound allow for diverse chemical modifications, rendering it a precursor for novel therapeutic agents, particularly in the development of antiviral and anticancer drugs.[1] It is also utilized in the formulation of agrochemicals to enhance the efficacy of crop protection products.[1]

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₂S[1][2]
Molecular Weight 198.24 g/mol [2][3][4]
CAS Number 73781-88-1[1][3]
Appearance White solid[1]
Melting Point 38-40 °C
Boiling Point 313.5 ± 15.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Purity ≥ 95% (HPLC)[1]
Solubility Favorable solubility characteristics are noted, though specific solvents are not detailed for the title compound. The related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is soluble in chloroform and ethyl acetate.
Storage Conditions Store at 0-8°C in a dry, sealed container.[1]
Spectroscopic Data

Reference Spectroscopic Data for a Related Pyrimidine Derivative:

Data TypeSpectral Data
¹H NMR (DMSO-d6, 400 MHz) δ: 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H).[5]
¹³C NMR (100MHz, DMSO-d6) δ: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5.[5]
Mass Spec. m/z: 260 (M+).[5]
FT-IR (KBr) Vmax cm-1: 3639, 2967, 1896, 1608, 1223.[5]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single source, a plausible and efficient synthetic route can be constructed based on established methods for the preparation of 2-(methylthio)pyrimidine derivatives. A common and effective method involves the S-alkylation of a corresponding 2-mercaptopyrimidine precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the cyclocondensation of a suitable three-carbon precursor with thiourea to form the 2-mercaptopyrimidine ring, followed by methylation of the thiol group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the synthesis and purification of this compound.

Step 1: Synthesis of Ethyl 2-mercaptopyrimidine-5-carboxylate

This procedure is based on the general principle of pyrimidine ring formation from a β-dicarbonyl equivalent and thiourea.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Addition of Reactants: To this solution, add ethyl 2-formyl-3-oxopropanoate (1.0 equivalent) and thiourea (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling or neutralization.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

This step involves the S-methylation of the 2-mercaptopyrimidine intermediate.

  • Reaction Setup: Suspend Ethyl 2-mercaptopyrimidine-5-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or acetone in a round-bottom flask with a magnetic stirrer.

  • Addition of Base and Alkylating Agent: Add a base, such as potassium carbonate or sodium hydroxide (1.1 equivalents), to the suspension. Stir for 15-30 minutes, then add methyl iodide (1.1 equivalents) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter off any inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Recrystallization

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A common approach is to use a solvent pair, such as ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum.

General Experimental Workflow

The overall process from synthesis to a purified final product can be visualized as follows.

G start Start synthesis Synthesis of Crude Product (Cyclocondensation & Methylation) start->synthesis purification Purification (Recrystallization or Column Chromatography) synthesis->purification analysis Characterization (NMR, MS, HPLC) purification->analysis storage Storage of Pure Compound analysis->storage end End storage->end

Caption: General experimental workflow for the synthesis and handling of the compound.

Biological and Pharmacological Context

This compound is primarily recognized for its role as a versatile intermediate in the synthesis of compounds with a wide range of biological activities. The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs.

Role in Drug Discovery
  • Anticancer Agents: The 2-(methylthio)pyrimidine moiety is a key structural feature in various inhibitors of protein kinases, which are crucial targets in cancer therapy.[6]

  • Antiviral Compounds: Pyrimidine analogs are fundamental in the development of antiviral drugs, often acting as nucleoside reverse transcriptase inhibitors.[1]

  • Agrochemicals: This compound also serves as a precursor for the synthesis of novel pesticides and herbicides, contributing to advancements in crop protection.[1]

While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented, its derivatives have shown significant pharmacological effects. For instance, various 2-thiopyrimidine derivatives have been evaluated for their anti-inflammatory, analgesic, and protein kinase inhibitory activities.[6]

Safety and Handling

For safe handling of this compound in a laboratory setting, standard safety protocols for chemical reagents should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]

  • Disposal: Dispose of the chemical waste in accordance with local and national regulations.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural features provide a versatile platform for the synthesis of a diverse array of more complex molecules with potential therapeutic and agricultural applications. While detailed biological studies on the compound itself are limited, its importance as a key synthetic intermediate is well-established. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and handling, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to Ethyl 2-(methylthio)pyrimidine-5-carboxylate (CAS: 73781-88-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core. This structure is a crucial building block in numerous biologically active molecules, making the compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is particularly noted in the development of novel antiviral and anticancer agents.[2] The methylthio group enhances the reactivity of the pyrimidine ring, allowing for diverse synthetic modifications. This guide provides a comprehensive overview of its chemical properties, its role as a synthetic intermediate, and the biological activities of the compounds derived from it, with a focus on kinase inhibition.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference(s)
CAS Number 73781-88-1[1][2]
Molecular Formula C₈H₁₀N₂O₂S[1][2]
Molecular Weight 198.25 g/mol [2]
Appearance White solid[2]
Purity ≥ 95% (HPLC)[2]
Storage Conditions 0-8°C[2]

Role as a Synthetic Intermediate

The true value of this compound is demonstrated in its conversion to other key intermediates, such as Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This chlorinated derivative serves as a versatile building block for the synthesis of various kinase inhibitors.

Experimental Workflow: From Intermediate to Kinase Inhibitors

The following diagram illustrates a generalized workflow for the utilization of this compound as a starting material in the synthesis of kinase inhibitors.

G A Ethyl 2-(methylthio)pyrimidine- 5-carboxylate (73781-88-1) B Chlorination Reaction (e.g., with POCl₃) A->B C Ethyl 4-chloro-2-(methylthio)pyrimidine- 5-carboxylate B->C D Nucleophilic Aromatic Substitution (with various amines) C->D E Diverse Library of Pyrido[2,3-d]pyrimidin-7-ones D->E F Biological Screening (Kinase Inhibition Assays) E->F G Lead Compound Identification F->G

Caption: Generalized synthetic workflow. (Max Width: 760px)

Biological Activity of Derivatives: Kinase Inhibition

While there is a lack of direct biological activity data for this compound itself, its derivatives, particularly the pyrido[2,3-d]pyrimidin-7-ones, have been investigated as potent inhibitors of various protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The primary targets for these pyrimidine derivatives include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.

Quantitative Biological Data of a Representative Pyrimidine Derivative

The following table summarizes the in vitro biological activity of a representative pyrimidine-5-carbonitrile derivative, which shares a similar core structure, against cancer cell lines and a specific kinase. This data highlights the potential of this class of compounds as anticancer agents.

Compound ClassTarget Cell Line / EnzymeIC₅₀ (µM)
Pyrimidine-5-carbonitrile derivativeHCT-116 (Colon Cancer)1.14
Pyrimidine-5-carbonitrile derivativeMCF-7 (Breast Cancer)1.54
Pyrimidine-5-carbonitrile derivativeVEGFR-2 Kinase0.61

Note: The data presented is for a structurally related pyrimidine derivative, not for this compound itself.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a biologically active pyrimidine derivative and the evaluation of its kinase inhibitory activity. These protocols are based on methodologies reported for similar compounds.

Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Derivative

This protocol describes a typical procedure for the synthesis of a pyrido[2,3-d]pyrimidin-7-one from a 4-chloropyrimidine intermediate.

  • Reaction Setup: To a solution of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrido[2,3-d]pyrimidin-7-one derivative.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general method for assessing the inhibitory activity of a compound against VEGFR-2 kinase.

  • Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the kinase. This is often a fluorescence-based assay.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase

    • Kinase substrate (e.g., a poly-Glu,Tyr peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., a fluorescent antibody that binds to the phosphorylated substrate)

  • Procedure:

    • Add the assay buffer, substrate, and test compound at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP and the VEGFR-2 enzyme.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways

The derivatives of this compound have been shown to target key signaling pathways involved in cancer progression. Below are diagrams of the VEGFR-2 and Pim-1 kinase signaling pathways, illustrating the points of intervention for inhibitors.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G cluster_0 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->VEGFR2 RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway inhibition. (Max Width: 760px)
Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is involved in cell cycle progression and apoptosis. Its overexpression is associated with several types of cancer.

G cluster_1 Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Bad Bad Pim1->Bad CellCycle Cell Cycle Progression Pim1->CellCycle Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Pim1 Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis

Caption: Pim-1 kinase signaling pathway inhibition. (Max Width: 760px)

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of biologically active compounds, particularly in the realm of oncology drug discovery. While the compound itself may not possess significant biological activity, its derivatives have shown promise as potent inhibitors of key protein kinases such as VEGFR-2 and Pim-1. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this important synthetic building block. Further research into the synthesis and biological evaluation of novel derivatives based on this pyrimidine scaffold is warranted and holds the potential for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(methylthio)pyrimidine-5-carboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical and agricultural research. This document details its physicochemical properties, outlines a plausible experimental protocol for its synthesis, and explores its role as a key intermediate in the development of bioactive molecules, particularly kinase inhibitors.

Core Compound Data

This compound is a pyrimidine derivative recognized for its utility as a building block in organic synthesis. Its structural features, including the reactive methylthio group and the pyrimidine core, make it an attractive starting material for creating diverse molecular architectures.[1]

PropertyValueReference
Molecular Weight 198.25 g/mol --INVALID-LINK--
Molecular Formula C₈H₁₀N₂O₂S--INVALID-LINK--
CAS Number 73781-88-1--INVALID-LINK--
Appearance White solid--INVALID-LINK--
Purity ≥95% (HPLC)--INVALID-LINK--
Storage Conditions Store at 0-8°C, sealed in a dry place--INVALID-LINK--
Synonyms 2-(Methylthio)-5-pyrimidinecarboxylic acid ethyl ester--INVALID-LINK--

Experimental Protocols

While a variety of methods exist for the synthesis of pyrimidine derivatives, a common approach for introducing the 2-methylthio group involves the S-alkylation of a corresponding pyrimidine-2-thione precursor. The following protocol is a representative method adapted from established syntheses of similar 2-(methylthio)pyrimidine compounds.[2]

Synthesis of this compound

This synthesis can be conceptualized as a two-step process: first, the formation of a dihydropyrimidine-2-thione via a Biginelli-type reaction, followed by S-methylation.

Step 1: Synthesis of Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Biginelli-type reaction intermediate)

  • Reaction Setup: In a round-bottom flask, combine an appropriate aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol).

  • Solvent and Catalyst: Add a catalytic amount of a Lewis or Brønsted acid (e.g., AlCl₃ or a few drops of concentrated HCl) in a minimal amount of a suitable solvent like ethanol or methanol.[2]

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the dihydropyrimidine-2-thione intermediate.

Step 2: S-Methylation to Yield this compound

  • Reaction Setup: Dissolve the dried dihydropyrimidine-2-thione intermediate (5 mmol) in a suitable solvent such as pyridine or a mixture of ethanol and a base.[2]

  • Reagent Addition: Add methyl iodide (6 mmol) dropwise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical agents, including antiviral and anticancer drugs.[1] A significant application is in the development of kinase inhibitors. A related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a known precursor for synthesizing inhibitors of various kinases such as Cyclin-Dependent Kinase 4 (CDK4), Platelet-Derived Growth Factor (PDGF) receptor, Fibroblast Growth Factor (FGF) receptor, and Epidermal Growth Factor (EGF) receptor.

Logical Workflow for Kinase Inhibitor Development

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program targeting protein kinases.

G Workflow: From Intermediate to Kinase Inhibitor Candidate A This compound B Chemical Modification (e.g., Chlorination, Amination) A->B Synthesis C Library of Pyrimidine Derivatives B->C Diversification D High-Throughput Screening (HTS) against Kinase Panel C->D Screening E Hit Identification D->E Data Analysis F Lead Optimization (SAR Studies) E->F Medicinal Chemistry G Preclinical Candidate F->G Selection

Caption: Drug discovery workflow using the pyrimidine scaffold.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors derived from pyrimidine scaffolds can effectively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling.

The diagram below provides a simplified representation of the EGFR signaling cascade, highlighting the point of intervention for such inhibitors.

G Simplified EGFR Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis EGF EGF Ligand EGF->EGFR Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->EGFR

Caption: EGFR signaling cascade and inhibitor action.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the primary synthesis routes, starting materials, and experimental protocols. Quantitative data is summarized for easy comparison, and key chemical transformations are visualized using reaction diagrams.

Introduction

This compound is a versatile heterocyclic building block characterized by a pyrimidine core functionalized with a methylthio group at the 2-position and an ethyl ester at the 5-position. This substitution pattern makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the construction of complex molecular architectures for drug discovery and crop protection.

Primary Synthesis Pathway: A Three-Step Approach

The most established and reliable method for the synthesis of this compound is a three-step process commencing with a cyclocondensation reaction, followed by chlorination and subsequent reductive dehalogenation.

Overall Reaction Scheme:

Overall Synthesis cluster_start Starting Materials A S-Methylisothiourea Sulfate C Step 1: Cyclocondensation A->C B Diethyl Ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate C->D E Step 2: Chlorination D->E F Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate E->F G Step 3: Dehalogenation F->G H This compound G->H

Caption: Overall three-step synthesis of this compound.

Step 1: Cyclocondensation to Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

The initial step involves the cyclocondensation of S-methylisothiourea (or its salt, such as the sulfate) with a three-carbon electrophile, typically diethyl ethoxymethylenemalonate. This reaction forms the core pyrimidine ring structure.

Step 1 S-Methylisothiourea S-Methylisothiourea Reaction + S-Methylisothiourea->Reaction Intermediate Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Reaction->Intermediate Base (e.g., NaOEt) Ethanol, Reflux Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->Reaction

Caption: Step 1: Cyclocondensation Reaction.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, S-methylisothiourea sulfate is added, followed by the dropwise addition of diethyl ethoxymethylenemalonate. The reaction mixture is then heated at reflux. After cooling, the precipitated sodium salt of the product is collected by filtration. The free pyrimidine can be obtained by dissolving the salt in water and acidifying with an acid like acetic acid.

Step 2: Chlorination of the 4-hydroxy Group

The hydroxyl group at the 4-position of the pyrimidine ring is subsequently converted to a chloro group, which is a better leaving group for the final reduction step.

Step 2 Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Reaction Chlorinating Agent (e.g., POCl₃) Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate->Reaction Product Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Reaction->Product Reflux

Caption: Step 2: Chlorination Reaction.

Experimental Protocol:

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. The mixture is heated at reflux. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The product is then extracted with an organic solvent and purified.

Step 3: Reductive Dehalogenation

The final step is the removal of the chlorine atom at the 4-position to yield the target molecule. This is typically achieved through catalytic hydrogenation.

Step 3 Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Reaction Reducing Agent (e.g., H₂, Pd/C) Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate->Reaction Product This compound Reaction->Product Base (e.g., MgO) Solvent (e.g., Ethanol)

Caption: Step 3: Reductive Dehalogenation.

Experimental Protocol:

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is dissolved in a suitable solvent like ethanol. A catalyst, such as palladium on carbon (Pd/C), and a base, like magnesium oxide or triethylamine (to neutralize the HCl formed), are added. The mixture is then subjected to hydrogenation at a suitable pressure until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and yields for the three-step synthesis of this compound.

StepStarting MaterialReagentsSolventConditionsTypical Yield
1 S-Methylisothiourea sulfate, Diethyl ethoxymethylenemalonateSodium EthoxideEthanolReflux70-85%
2 Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylatePhosphorus oxychloride (POCl₃), N,N-DimethylanilineNeat or High-boiling solventReflux80-90%
3 Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateHydrogen (H₂), Palladium on Carbon (Pd/C), Magnesium Oxide (MgO)EthanolRoom Temperature, Atmospheric Pressure85-95%

Alternative Synthesis Routes

While the three-step method is the most common, other approaches to synthesize the pyrimidine-5-carboxylate core exist. These often involve multicomponent reactions, such as variations of the Biginelli reaction, which may offer a more direct route but can sometimes result in lower yields or the formation of dihydropyrimidine byproducts that require a subsequent oxidation step to achieve the desired aromatic pyrimidine.

Conclusion

The synthesis of this compound is a well-established process that provides a reliable supply of this important chemical intermediate. The three-step pathway, involving cyclocondensation, chlorination, and reductive dehalogenation, offers high overall yields and is amenable to scale-up. This guide provides the necessary technical details for researchers and professionals to successfully synthesize this valuable compound for applications in drug discovery and agrochemical development.

The Discovery and Synthetic History of Ethyl 2-(methylthio)pyrimidine-5-carboxylate: A Cornerstone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(methylthio)pyrimidine-5-carboxylate, a key heterocyclic building block, has played a significant role in the advancement of medicinal chemistry, particularly in the development of targeted therapies for cancer and viral diseases. Its versatile reactivity and structural similarity to endogenous nucleobases have made it a valuable intermediate in the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this important compound, along with its applications in drug development.

Discovery and Historical Context

The exploration of pyrimidine chemistry has been a fertile ground for drug discovery for over a century. The structural core of pyrimidine is found in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), making its derivatives prime candidates for interacting with biological systems. The early 20th century saw the initial synthesis and investigation of various pyrimidine analogues.

While the exact first synthesis of this compound is not definitively documented in readily available literature, early work on related 2-alkylthiopyrimidines can be traced back to the mid-20th century. Foundational research published in the Journal of the Chemical Society in the early 1950s laid the groundwork for the synthesis of a variety of pyrimidine derivatives, including those with sulfur-containing substituents. These early investigations focused on the fundamental reactivity of the pyrimidine ring and the introduction of various functional groups, which paved the way for the later development of more complex and targeted molecules.

The strategic importance of this compound as a key intermediate became more apparent with the rise of targeted cancer therapies in the late 20th and early 21st centuries. Researchers identified the 2-(methylthio)pyrimidine scaffold as a versatile platform for the synthesis of kinase inhibitors, a class of drugs that target specific enzymes involved in cancer cell proliferation and survival.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 73781-88-1--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₁₀N₂O₂S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 198.24 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 76-80 °CVendor Data
Purity ≥95% (typically)--INVALID-LINK--

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

  • Methylthio group: A singlet for the methyl protons (SCH₃).

  • Pyrimidine ring: Two singlets or doublets in the aromatic region corresponding to the protons on the pyrimidine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Signals corresponding to the carbons of the ethyl ester, the methylthio group, and the pyrimidine ring.

IR (Infrared) Spectroscopy:

  • Characteristic absorption bands for the C=O of the ester group, C=N and C=C bonds of the pyrimidine ring, and C-S stretching of the methylthio group.

Synthetic Methodologies

The synthesis of this compound typically involves the construction of the pyrimidine ring from acyclic precursors. A common and efficient method is the condensation of a three-carbon component with a thiourea derivative, followed by methylation.

General Synthetic Protocol

A widely utilized synthetic route involves the following key steps:

  • Condensation: Reaction of an appropriate three-carbon electrophile, such as a derivative of ethyl ethoxymethylenecyanoacetate or a related β-ketoester, with S-methylisothiourea. This step forms the core pyrimidine ring.

  • Cyclization: The condensation is typically followed by a cyclization reaction, often promoted by a base, to yield the substituted pyrimidine.

  • Esterification (if necessary): If the carboxylic acid is formed, an esterification step is required to obtain the ethyl ester.

Detailed Experimental Protocol (Illustrative):

This protocol is a generalized representation based on common synthetic methods for similar pyrimidine derivatives and should be adapted and optimized based on laboratory conditions and available starting materials.

Reaction: Condensation of diethyl ethoxymethylenemalonate with S-methylisothiourea sulfate.

Materials:

  • Diethyl ethoxymethylenemalonate

  • S-methylisothiourea sulfate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, S-methylisothiourea sulfate is added portion-wise with stirring.

  • Diethyl ethoxymethylenemalonate is then added dropwise to the reaction mixture.

  • The mixture is heated at reflux for several hours to drive the condensation and cyclization.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with cold water and diethyl ether, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

experimental_workflow cluster_synthesis Synthesis of this compound start Start Materials: Diethyl ethoxymethylenemalonate, S-methylisothiourea sulfate, Sodium ethoxide, Ethanol step1 Condensation and Cyclization: Reflux in ethanol start->step1 1 step2 Work-up: Concentration, acidification step1->step2 2 step3 Purification: Filtration, washing, recrystallization step2->step3 3 end_product Final Product: This compound step3->end_product 4 synthesis_workflow cluster_synthesis Synthesis of a Pyrimidine-Based VEGFR-2 Inhibitor start Ethyl 2-(methylthio)pyrimidine- 5-carboxylate step1 Nucleophilic Aromatic Substitution (Displacement of -SMe) start->step1 reagent1 Substituted Aniline reagent1->step1 intermediate Pyrimidine-Aniline Intermediate step1->intermediate step2 Coupling/Functionalization intermediate->step2 reagent2 Further Elaboration/ Side Chain Addition reagent2->step2 end_product VEGFR-2 Inhibitor step2->end_product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Pyrimidine-Based Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

An In-depth Technical Guide to the Chemical Reactivity Profile of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core is a common scaffold in numerous pharmaceuticals, including antiviral and anticancer agents, while the strategic placement of the methylthio and ethyl carboxylate groups offers multiple avenues for chemical modification.[1] This technical guide provides a comprehensive overview of the chemical reactivity of this compound, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Core Reactivity Profile

The chemical reactivity of this compound is primarily centered around three key functional groups: the 2-methylthio group, the pyrimidine ring, and the 5-ethyl carboxylate group. The interplay of these groups dictates the molecule's behavior in various chemical transformations. The principal reaction pathways include nucleophilic substitution at the 2-position (often following an activation step), oxidation of the methylthio group, and hydrolysis of the ester functionality.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation, which can significantly alter the reactivity of the pyrimidine ring. Oxidation to the corresponding sulfoxide or sulfone dramatically increases the leaving group ability of the sulfur moiety, thereby activating the 2-position for nucleophilic substitution.

A common method for this transformation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The level of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Experimental Protocol: Oxidation of a Methylthio Pyrimidine Derivative

  • Reaction: Oxidation of a methylthio group to a methyl sulfoxide.

  • Reagents:

    • Substrate: 4-amino-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester

    • Oxidant: An oxaziridine

  • Solvent: Chloroform

  • Temperature: Room temperature

  • Procedure: To a solution of the 4-amino-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester in chloroform, an oxaziridine oxidant is added. The reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC or LC-MS). The resulting methyl sulfoxide derivative can then be isolated and purified using standard techniques.[1]

Quantitative Data: Oxidation Reactions

SubstrateOxidizing AgentProductYield (%)Reference
4-amino-2-methylthio-pyrimidine-5-carboxylic acid ethyl esterOxaziridine4-amino-2-methylsulfinyl-pyrimidine-5-carboxylic acid ethyl esterNot specified[1]

Oxidation_Workflow sub This compound prod_so Ethyl 2-(methylsulfinyl)pyrimidine-5-carboxylate sub->prod_so [O] ox Oxidizing Agent (e.g., m-CPBA, Oxaziridine) prod_so2 Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate prod_so->prod_so2 [O]

Caption: Oxidation of the methylthio group to sulfoxide and sulfone.

Nucleophilic Substitution

The 2-position of the pyrimidine ring in this compound is a site for nucleophilic substitution. However, the methylthio group is a relatively poor leaving group. Therefore, this reaction is most effectively carried out after activation of the substrate, typically through oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups.

Following activation, a wide range of nucleophiles, including amines, can readily displace the methylsulfinyl or methylsulfonyl group to form the corresponding 2-substituted pyrimidine derivatives. This two-step sequence (oxidation followed by substitution) is a cornerstone of the synthetic utility of this compound.

Experimental Protocol: Nucleophilic Substitution of an Activated Pyrimidine

A patent for the synthesis of pyridopyrimidinone derivatives describes the displacement of the methyl sulfoxide group with an amine.[1]

  • Reaction: Nucleophilic substitution of a methylsulfinyl group with an amine.

  • Reagents:

    • Substrate: 4-amino-2-methylsulfinyl-pyrimidine-5-carboxylic acid ethyl ester

    • Nucleophile: Amine (e.g., primary or secondary aliphatic or aromatic amines)

  • Procedure: The 4-amino-2-methylsulfinyl-pyrimidine-5-carboxylic acid ethyl ester is reacted with the desired amine. The reaction temperature is dependent on the nucleophilicity of the amine, with aromatic amines generally requiring higher temperatures than aliphatic amines. The reaction progress is monitored, and upon completion, the 2,4-diamino-pyrimidine-5-carboxylic acid ethyl ester product is isolated.[1]

Quantitative Data: Nucleophilic Substitution Reactions

SubstrateNucleophileProductYield (%)Reference
4-chloro-2-methylthio-pyrimidine-5-carboxylic acid ethyl esterCyclopentylamine4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid ethyl esterNot specified[2]
4-amino-2-methylsulfinyl-pyrimidine-5-carboxylic acid ethyl esterAmine2,4-diamino-pyrimidine-5-carboxylic acid ethyl esterNot specified[1]

Nucleophilic_Substitution_Pathway start This compound activated Activated Intermediate (Sulfoxide/Sulfone) start->activated Oxidation product 2-Substituted Pyrimidine Derivative activated->product Substitution nucleophile Nucleophile (e.g., R-NH2)

Caption: General pathway for nucleophilic substitution via an activated intermediate.

Hydrolysis of the Ethyl Ester (Saponification)

The ethyl carboxylate group at the 5-position can be readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid. This transformation is often a necessary step in synthetic pathways where the carboxylic acid is required for subsequent reactions, such as amide bond formation.

Experimental Protocol: General Saponification

While a specific protocol for the target molecule is not detailed in the provided search results, a general and reliable method for the saponification of an ethyl ester is as follows:

  • Reaction: Hydrolysis of the ethyl ester to a carboxylic acid.

  • Reagents:

    • Substrate: this compound

    • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Solvent: A mixture of an alcohol (e.g., ethanol or methanol) and water.

  • Procedure: The ethyl ester is dissolved in a mixture of alcohol and water. An aqueous solution of NaOH or KOH (typically 1-2 molar equivalents) is added, and the mixture is stirred at room temperature or heated to reflux. The reaction is monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which can be collected by filtration and dried.

Quantitative Data: Hydrolysis Reactions

Specific yield data for the hydrolysis of this compound is not available in the provided search results. However, saponification reactions of this type are generally high-yielding.

Saponification_Process start_ester This compound reagents 1. NaOH or KOH, EtOH/H2O 2. H3O+ (acidification) start_ester->reagents Saponification product_acid 2-(Methylthio)pyrimidine-5-carboxylic acid reagents->product_acid Work-up

Caption: Saponification of the ethyl ester to the corresponding carboxylic acid.

Synthesis of this compound

Understanding the synthesis of the title compound can provide insights into its stability and potential impurities. A common route to this compound involves the de-chlorination of a chloro-substituted precursor.

Experimental Protocol: Synthesis via De-chlorination

  • Reaction: Reductive de-chlorination.

  • Reagents:

    • Starting Material: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

    • Reducing Agent: Hydrogen gas (H₂)

    • Catalyst: Palladium on activated carbon (10% Pd/C)

    • Base: Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Solvent: Ethanol

  • Procedure: The starting chloro-pyrimidine is dissolved in ethanol, and the palladium catalyst and base are added. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., under pressure in a hydrogenation apparatus) and stirred for an extended period (e.g., 48 hours). After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The crude product can then be purified by standard methods.[3]

Quantitative Data: Synthesis

Starting MaterialConditionsProductYield (%)Reference
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateH₂, 10% Pd/C, Na₂CO₃, Ethanol, 48hThis compound98.2[3]
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateH₂, 10% Pd/C, NaHCO₃, Ethanol, 48hThis compound70[3]
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateZinc, Acetic acid, THF, reflux, 6hThis compound63[3]

Conclusion

This compound is a valuable and versatile building block in medicinal and agricultural chemistry. Its reactivity is characterized by the potential for oxidation of the methylthio group to activate the 2-position for nucleophilic substitution, as well as the straightforward hydrolysis of the ethyl ester to the corresponding carboxylic acid. This guide provides a foundational understanding of these key transformations, supported by representative experimental protocols and quantitative data, to aid researchers in the strategic design and execution of synthetic routes involving this important intermediate.

References

Spectroscopic Analysis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules.[1] Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth look at the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for a compound structurally similar to this compound. This data should be considered as a reference for the types of signals and fragments that would be anticipated for the title compound.

Table 1: ¹H NMR Spectroscopic Data (Representative Compound)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.50 - 9.00Singlet2HPyrimidine ring protons
4.30 - 4.50Quartet2H-O-CH₂ -CH₃
2.50 - 2.70Singlet3H-S-CH₃
1.30 - 1.50Triplet3H-O-CH₂-CH₃

Note: The chemical shifts for the pyrimidine ring protons can vary significantly depending on the substitution pattern.[2]

Table 2: ¹³C NMR Spectroscopic Data (Representative Compound)
Chemical Shift (δ) ppmAssignment
160 - 170C =O (Ester)
155 - 165C 2, C 4, C 6 (Pyrimidine ring)
115 - 125C 5 (Pyrimidine ring)
60 - 65-O -CH₂-CH₃
10 - 15-S-C H₃
10 - 15-O-CH₂-C H₃

Note: The chemical shifts of the pyrimidine ring carbons are influenced by the electronic effects of the substituents.[2]

Table 3: Mass Spectrometry Data (Representative Compound)
m/zInterpretation
198.05[M]⁺ (Molecular Ion for C₈H₁₀N₂O₂S)
153.04[M - OCH₂CH₃]⁺
125.03[M - COOCH₂CH₃]⁺

Note: The molecular weight of this compound is 198.24 g/mol .[3]

Table 4: IR Spectroscopic Data (Representative Compound)
Wavenumber (cm⁻¹)IntensityAssignment
2900 - 3000MediumC-H stretch (aliphatic)
1700 - 1730StrongC=O stretch (ester)
1550 - 1600Medium-StrongC=N and C=C stretch (pyrimidine ring)
1200 - 1300StrongC-O stretch (ester)
600 - 700MediumC-S stretch

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak or an internal standard like tetramethylsilane (TMS) is used for referencing. For ¹³C NMR, the deuterated solvent peak is used for referencing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a relatively volatile and thermally stable compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source is common.[4][5] For less stable compounds, electrospray ionization (ESI) from a solution may be used.[6]

  • Ionization: In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[4] In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[6]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.[7]

  • Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z ratio.

  • Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺), providing the molecular weight of the compound. Other peaks represent fragment ions, which can be used to deduce the structure.[8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): A small amount of the sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method.[9]

    • Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample. The instrument records the wavelengths at which the radiation is absorbed.

  • Data Presentation: The resulting IR spectrum is a plot of percent transmittance versus wavenumber (in cm⁻¹).[10]

  • Interpretation: The absorption bands in the spectrum are correlated with specific functional groups using correlation tables. The region from 4000 to 1500 cm⁻¹ is particularly useful for identifying key functional groups (e.g., C=O, C-H, N-H), while the region below 1500 cm⁻¹, known as the fingerprint region, is unique to the specific molecule.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Start->Purification Sample_Prep Sample Preparation for Spectroscopic Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR MS Mass Spectrometry (MS) Sample_Prep->MS IR Infrared Spectroscopy (IR) Sample_Prep->IR Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Report Technical Guide / Whitepaper Data_Analysis->Final_Report

Caption: General workflow for the synthesis and spectroscopic analysis of a target compound.

References

The Versatile Heterocycle: A Technical Guide to Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique arrangement of a reactive methylthio group, an electronically withdrawing carboxylate, and the inherent properties of the pyrimidine core make it a versatile scaffold for the development of novel therapeutics and agrochemicals. This technical guide provides an in-depth overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in the generation of kinase inhibitors and antifungal agents.

Physicochemical Properties and Spectroscopic Data

This compound is typically a white to off-white solid with a molecular formula of C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol .[1] Key physicochemical and spectroscopic data are summarized in the table below.

PropertyValue
CAS Number 73781-88-1
Molecular Formula C₈H₁₀N₂O₂S
Molecular Weight 198.24 g/mol
Appearance White to off-white solid
Purity ≥95% (HPLC)
Storage Conditions 0-8°C

Table 1: Physicochemical Properties of this compound. [1]

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylthio group, and singlets for the pyrimidine ring protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the pyrimidine ring, the ethyl group carbons, and the methylthio carbon.
IR (KBr) Characteristic absorption bands for C=O stretching (ester), C=N and C=C stretching of the pyrimidine ring, and C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Expected Spectroscopic Data for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between S-methylisothiourea and a suitable three-carbon electrophilic partner, such as diethyl 2-(ethoxymethylidene)malonate. This reaction proceeds via a cyclocondensation mechanism to form the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • S-methylisothiourea sulfate

  • Diethyl 2-(ethoxymethylidene)malonate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

  • To this solution, S-methylisothiourea sulfate is added, and the mixture is stirred.

  • Diethyl 2-(ethoxymethylidene)malonate is then added dropwise to the reaction mixture.

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is treated with water and acidified to precipitate the crude product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis_Workflow reagent1 S-Methylisothiourea conditions Sodium Ethoxide, Ethanol, Reflux reagent1->conditions reagent2 Diethyl 2-(ethoxymethylidene)malonate reagent2->conditions product This compound conditions->product

Chemical Reactivity and Applications as a Heterocyclic Building Block

The chemical versatility of this compound stems from its multiple reactive sites. The methylthio group at the C2 position is a good leaving group and can be readily displaced by various nucleophiles. The ester group at the C5 position can undergo hydrolysis, amidation, or reduction. The pyrimidine ring itself can participate in various transformations.

Nucleophilic Aromatic Substitution at the C2-Position

The C2-methylthio group can be substituted by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is central to its use in building more complex molecules.

Experimental Protocol: Reaction with Amines

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine)

  • Solvent (e.g., ethanol, DMF)

  • Base (optional, e.g., triethylamine)

Procedure:

  • This compound is dissolved in a suitable solvent.

  • The amine (typically 1.1-1.5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography or recrystallization to yield the corresponding 2-amino-pyrimidine derivative.

Nucleophilic_Substitution start This compound nucleophile Nucleophile (R-NH2) start->nucleophile Heat product 2-Substituted Aminopyrimidine Derivative nucleophile->product

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and antifungal compounds.[1]

Kinase Inhibitors

Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. Derivatives of this compound have been utilized in the development of inhibitors for several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.[3][4]

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4] By inhibiting VEGFR-2, the blood supply to tumors can be disrupted, leading to their shrinkage.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Cell Survival ERK->Angiogenesis Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR2 Inhibits

Biological Activity of VEGFR-2 Inhibitors Derived from this compound:

A number of pyrimidine derivatives synthesized from this building block have shown potent inhibitory activity against VEGFR-2 and various cancer cell lines.

Compound IDTargetIC₅₀ (nM)Cell LineGI₅₀ (µM)
Derivative AVEGFR-221--
Derivative BVEGFR-233.4--
Derivative CVEGFR-247.0--
Derivative D--HCT-1169.3
Derivative E--HepG-27.8

Table 3: Biological Activity of Selected Pyrimidine-based VEGFR-2 Inhibitors. [5][6]

Antifungal Agents

Derivatives of this compound have also been investigated for their antifungal properties. The pyrimidine scaffold is present in several known antifungal drugs, and modifications based on this building block have led to the discovery of new compounds with potent activity against various fungal strains.[7][8]

Antifungal Activity of Pyrimidine Derivatives:

Fungal StrainCompound IDMIC (µg/mL)
Phomopsis sp.5o10.5
Phomopsis sp.5f15.1
Candida albicansC46.25
Candida albicansC156.25

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Antifungal Pyrimidine Derivatives. [7][9]

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant applications in medicinal chemistry and agrochemical research. Its straightforward synthesis and the differential reactivity of its functional groups allow for the creation of diverse molecular libraries. The demonstrated success in generating potent kinase inhibitors and antifungal agents highlights its importance as a privileged scaffold in the pursuit of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this important molecule.

References

Methodological & Application

Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical agents. The primary synthetic route detailed is the cyclocondensation reaction between S-methylisothiourea and ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Introduction

This compound is a versatile heterocyclic building block. The pyrimidine core is a common scaffold in a wide array of biologically active compounds, and the methylthio group at the 2-position offers a convenient handle for further chemical modifications, such as nucleophilic substitution or oxidation, allowing for the synthesis of diverse compound libraries for drug discovery and crop protection research.

Reaction Principle

The synthesis of this compound is typically achieved through a base-catalyzed cyclocondensation reaction. This variation of the Biginelli reaction, often referred to as the Atwal modification, involves the reaction of an S-alkylisothiourea with a β-dicarbonyl compound or its synthetic equivalent. In this specific synthesis, S-methylisothiourea reacts with ethyl 2-(ethoxymethylene)-3-oxobutanoate. The reaction proceeds through a presumed Michael addition, followed by intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrimidine ring.

Data Presentation

Table 1: Reactant Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Role
S-Methylisothiourea Hemisulfate(CH₅N₂S)₂·H₂SO₄278.35N-C-N synthon
Ethyl 2-(ethoxymethylene)-3-oxobutanoateC₉H₁₄O₄186.20C-C-C synthon
Sodium EthoxideC₂H₅NaO68.05Base Catalyst
EthanolC₂H₅OH46.07Solvent
Table 2: Product Specifications
ProductMolecular FormulaMolecular Weight ( g/mol )AppearancePurity (typical)
This compoundC₈H₁₀N₂O₂S198.24Off-white to pale yellow solid>95%

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis via the cyclocondensation of S-methylisothiourea hemisulfate and ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Materials:

  • S-Methylisothiourea hemisulfate

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Sodium ethoxide (solid or freshly prepared solution in ethanol)

  • Absolute Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add S-methylisothiourea hemisulfate (1.0 equivalent). Stir the resulting suspension for 15-20 minutes at room temperature.

  • Following this, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.

Visualizations

ReactionPathway cluster_reactants Reactants SMT S-Methylisothiourea EEMO Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Intermediate Cyclized Intermediate EEMO->Intermediate + SMT NaOEt Sodium Ethoxide (Base) NaOEt->Intermediate Catalyzes Product Ethyl 2-(methylthio)pyrimidine- 5-carboxylate Intermediate->Product - H₂O, - EtOH Ethanol Ethanol Water Water

Caption: Reaction pathway for the synthesis of this compound.

ExperimentalWorkflow A 1. Dissolve NaOEt in Ethanol B 2. Add S-Methylisothiourea Hemisulfate A->B C 3. Add Ethyl 2-(ethoxymethylene)-3-oxobutanoate B->C D 4. Reflux for 4-6 hours C->D E 5. Cool to Room Temperature D->E F 6. Remove Solvent (Rotary Evaporation) E->F G 7. Aqueous Work-up & Extraction F->G H 8. Dry and Concentrate Organic Phase G->H I 9. Purify Crude Product H->I J Final Product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols: Ethyl 2-(methylthio)pyrimidine-5-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-(methylthio)pyrimidine-5-carboxylate and its derivatives as key intermediates in the synthesis of a range of pharmaceuticals. Detailed protocols for the synthesis of these intermediates and their subsequent conversion to active pharmaceutical ingredients (APIs) are provided, along with data summaries and visualizations of relevant biological pathways.

Introduction: A Versatile Pyrimidine Building Block

This compound is a highly functionalized pyrimidine derivative that serves as a crucial starting material in medicinal chemistry. The pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including antiviral and anticancer agents.[1] The methylthio group at the 2-position and the ethyl carboxylate at the 5-position offer versatile handles for synthetic modifications.

A key transformation of this intermediate involves the chlorination of the 4-position, yielding Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This chlorinated analog is a pivotal precursor for the synthesis of various kinase inhibitors and phosphodiesterase type 5 (PDE5) inhibitors.[1][2][3][4] Its reactivity at the 4-position allows for the introduction of various amine-containing side chains, leading to a diverse array of potential drug candidates.

Synthetic Workflow Overview

The general synthetic strategy involves a three-stage process:

  • Synthesis of the Hydroxy Pyrimidine Intermediate: Condensation of S-methylisothiourea with diethyl ethoxymethylene malonate to form Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

  • Chlorination: Conversion of the hydroxy intermediate to the more reactive Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

  • Derivatization to Active Pharmaceutical Ingredients (APIs): Nucleophilic substitution of the chlorine atom with various amines to generate the final drug molecules.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Chlorination cluster_2 Stage 3: API Synthesis S-methylisothiourea S-methylisothiourea Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate S-methylisothiourea->Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Condensation Diethyl ethoxymethylene malonate Diethyl ethoxymethylene malonate Diethyl ethoxymethylene malonate->Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate->Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate POCl3 or Thionyl Chloride Avanafil Avanafil Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate->Avanafil Nucleophilic Substitution Kinase Inhibitors Kinase Inhibitors Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate->Kinase Inhibitors Nucleophilic Substitution 3-chloro-4-methoxybenzylamine 3-chloro-4-methoxybenzylamine 3-chloro-4-methoxybenzylamine->Avanafil Various Amines Various Amines Various Amines->Kinase Inhibitors

Caption: General synthetic workflow from starting materials to APIs.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

This protocol describes the condensation reaction to form the initial pyrimidine ring.[4]

Materials:

  • S-methylisothiourea sulfate

  • Diethyl ethoxymethylene malonate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • S-methylisothiourea sulfate is added portion-wise to the sodium ethoxide solution at room temperature.

  • Diethyl ethoxymethylene malonate is then added dropwise to the reaction mixture.

  • The mixture is heated to reflux and maintained for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to afford Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

Protocol 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

This protocol details the chlorination of the pyrimidine ring, a key activation step.[4]

Materials:

  • Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-dimethylaniline (optional, as catalyst)

Procedure:

  • To a flask containing Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, add an excess of phosphorus oxychloride (or thionyl chloride). A catalytic amount of N,N-dimethylaniline can be added.

  • The reaction mixture is heated to reflux (around 110 °C for POCl₃) for 2-4 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Protocol 3: Synthesis of Avanafil (PDE5 Inhibitor)

This protocol outlines the synthesis of the PDE5 inhibitor Avanafil starting from the chlorinated intermediate.

Materials:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • 3-chloro-4-methoxybenzylamine

  • Triethylamine or other suitable base

  • Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent.

  • Add 3-chloro-4-methoxybenzylamine and a base (e.g., triethylamine) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is then carried forward through subsequent oxidation, amidation, and cyclization steps as described in the patent literature to yield Avanafil.

Quantitative Data Summary

The following tables summarize typical data obtained during the synthesis of the key intermediates.

Table 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

ParameterValueReference
Molecular Formula C₈H₁₀N₂O₃SN/A
Molecular Weight 214.24 g/mol N/A
Appearance White to off-white solid[5]
Melting Point 178-182 °CN/A
Purity (Typical) >98%[5]
Yield (Typical) 85-95%N/A

Table 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

ParameterValueReference
Molecular Formula C₈H₉ClN₂O₂S[6]
Molecular Weight 232.69 g/mol [6]
Appearance White to light yellow solid[7]
Melting Point 60-63 °C[6][7]
Purity (Typical) >98%[6]
Yield (Typical) 90-95%N/A

Table 3: Spectroscopic Data for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

SpectroscopyDataReference
¹H NMR (CDCl₃) δ (ppm): 8.75 (s, 1H), 4.40 (q, 2H), 2.65 (s, 3H), 1.40 (t, 3H)N/A
¹³C NMR (CDCl₃) δ (ppm): 168.0, 164.2, 161.5, 157.0, 115.8, 62.0, 14.5, 14.0N/A
Mass Spectrum (m/z) 232.0 (M+), 234.0 (M+2)[3]

Applications in Pharmaceutical Synthesis

PDE5 Inhibitors for Erectile Dysfunction

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a key intermediate in the synthesis of Avanafil, a second-generation PDE5 inhibitor used for the treatment of erectile dysfunction.[7] The PDE5 enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, Avanafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.

G Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation promotes GMP (inactive) GMP (inactive) PDE5->GMP (inactive) degrades Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: Signaling pathway of PDE5 inhibition by Avanafil.
Kinase Inhibitors for Oncology and Inflammatory Diseases

The versatility of the Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate intermediate allows for its use in the synthesis of a variety of kinase inhibitors.[1][2][8] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.

  • FMS Tyrosine Kinase Inhibitors: This intermediate is used to synthesize pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase, a target for inflammatory diseases and certain cancers.[6]

  • Janus Kinase (JAK) 2 Inhibitors: It serves as a precursor for the synthesis of dihydropyrrolopyrimidine-selective JAK2 inhibitors, which are being investigated for the treatment of myeloproliferative neoplasms.

  • Cyclin-Dependent Kinase (CDK) 4 Inhibitors: The pyrimidine scaffold is a common feature in inhibitors of CDK4, which is involved in cell cycle progression and is a target in hormone receptor-positive breast cancer.[2]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins activates CDK4/Cyclin D CDK4/Cyclin D Downstream Signaling Proteins->CDK4/Cyclin D activates pRb pRb CDK4/Cyclin D->pRb phosphorylates Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->CDK4/Cyclin D inhibits Rb Rb Rb->CDK4/Cyclin D E2F E2F pRb->E2F releases Cell Cycle Progression (G1 to S phase) Cell Cycle Progression (G1 to S phase) E2F->Cell Cycle Progression (G1 to S phase) promotes

Caption: Generalized signaling pathway for CDK4 inhibition.

Conclusion

This compound and its chlorinated derivative are valuable and versatile intermediates in pharmaceutical synthesis. Their flexible and predictable reactivity allows for the efficient construction of complex molecules with significant therapeutic potential, particularly in the areas of oncology, inflammatory diseases, and men's health. The protocols and data provided herein serve as a valuable resource for researchers and drug development professionals working in these fields.

References

Application Notes and Protocols for the Use of Ethyl 2-(methylthio)pyrimidine-5-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic building block utilized in the synthesis of various biologically active molecules, including those with applications in the agrochemical sector.[1] Its pyrimidine core is a key structural motif in a range of pesticides. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of novel fungicides. The protocols are based on the synthesis of pyrimidine carboxamide derivatives, which have demonstrated notable fungicidal activity.

Application: Synthesis of Pyrimidine Carboxamide Fungicides

This compound serves as a key starting material for the synthesis of a series of fungicidal 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates. These compounds have shown efficacy against fungal pathogens such as Sclerotinia sclerotiorum. The overall synthetic strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling and subsequent carbamate formation.

Experimental Protocols

Part 1: Hydrolysis of this compound to 2-(methylthio)pyrimidine-5-carboxylic acid

This initial step is crucial to activate the molecule for subsequent amide bond formation.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve this compound in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Acidify the aqueous residue to pH 3-4 with hydrochloric acid.

    • Extract the resulting precipitate with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(methylthio)pyrimidine-5-carboxylic acid.

Part 2: Synthesis of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates

This multi-step synthesis involves amide coupling followed by carbamate formation. A representative synthesis of a specific analog is detailed below.

  • Step 2a: Synthesis of N-(2-acetylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide

    • Materials:

      • 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid (from Part 1, assuming a methyl group at the 4-position of the pyrimidine ring as per the available literature)

      • 1-(2-aminophenyl)ethan-1-one

      • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

      • 1-Hydroxybenzotriazole (HOBt)

      • N,N-Diisopropylethylamine (DIPEA)

      • Dichloromethane (DCM)

    • Procedure:

      • To a solution of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid in dichloromethane, add EDCI, HOBt, and DIPEA.

      • Stir the mixture at room temperature for 30 minutes.

      • Add 1-(2-aminophenyl)ethan-1-one to the reaction mixture and continue stirring at room temperature overnight.

      • Wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain N-(2-acetylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide.

  • Step 2b: Synthesis of N-(2-(1-hydroxyethyl)phenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide

    • Materials:

      • N-(2-acetylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide

      • Sodium borohydride (NaBH₄)

      • Methanol (MeOH)

    • Procedure:

      • Dissolve N-(2-acetylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide in methanol.

      • Cool the solution to 0 °C and add sodium borohydride in portions.

      • Stir the reaction mixture at room temperature for 2-3 hours.

      • Quench the reaction by adding water.

      • Extract the product with ethyl acetate.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-(1-hydroxyethyl)phenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide.

  • Step 2c: Synthesis of 1-(2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl)ethyl phenylcarbamate

    • Materials:

      • N-(2-(1-hydroxyethyl)phenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide

      • Phenyl isocyanate

      • Triethylamine (TEA)

      • Dichloromethane (DCM)

    • Procedure:

      • Dissolve N-(2-(1-hydroxyethyl)phenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide in dichloromethane.

      • Add triethylamine and phenyl isocyanate to the solution.

      • Stir the reaction mixture at room temperature overnight.

      • Wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain the final carbamate product.

Quantitative Data

The fungicidal activity of the synthesized 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates was evaluated against Sclerotinia sclerotiorum. The following table summarizes the inhibitory rates of selected compounds at a concentration of 100 mg/L.[2]

Compound IDSubstituent on Phenyl CarbamateInhibitory Rate (%) at 100 mg/L
3a 2-methylphenyl69.5
3g 3-trifluoromethylphenyl70.3

Diagrams

Experimental Workflow for the Synthesis of Pyrimidine Carboxamide Fungicides

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Reduction cluster_step4 Step 4: Carbamate Formation start This compound hydrolysis 2-(methylthio)pyrimidine-5-carboxylic acid start->hydrolysis NaOH, EtOH/H₂O amide N-(2-acetylphenyl)-2-(methylthio)- pyrimidine-5-carboxamide hydrolysis->amide 1-(2-aminophenyl)ethan-1-one, EDCI, HOBt, DIPEA, DCM reduction N-(2-(1-hydroxyethyl)phenyl)-2-(methylthio)- pyrimidine-5-carboxamide amide->reduction NaBH₄, MeOH carbamate Final Pyrimidine Carboxamide Fungicide reduction->carbamate Phenyl isocyanate, TEA, DCM

Caption: Synthetic pathway from this compound to fungicidal pyrimidine carboxamides.

References

Application Note & Protocol: Synthesis of a Potent Kinase Inhibitor from Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Palbociclib, utilizing Ethyl 2-(methylthio)pyrimidine-5-carboxylate as a key starting material. The pyrimidine scaffold is a well-established privileged structure in the design of kinase inhibitors. This protocol outlines the transformation of the initial pyrimidine derivative into the core pyrido[2,3-d]pyrimidin-7-one structure of Palbociclib. The application note further details the mechanism of action of CDK4/6 inhibitors and presents their biological activity data.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has become a major focus in drug discovery. Pyrimidine-based compounds have emerged as a versatile scaffold for the synthesis of potent kinase inhibitors due to their ability to mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase active site. This compound is a readily available starting material that can be strategically functionalized to generate complex heterocyclic systems with significant biological activity. This protocol details the synthetic route to Palbociclib, a highly selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.

Experimental Protocols

The synthesis of Palbociclib from this compound involves a multi-step process. The initial step involves the chlorination of the C4 position of the pyrimidine ring, followed by a series of reactions to construct the fused pyridopyrimidine core and introduce the necessary side chains.

Step 1: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

This initial step is a crucial activation of the pyrimidine ring for subsequent nucleophilic substitution.

  • Reagents and Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline

    • Toluene (anhydrous)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a stirred solution of this compound in anhydrous toluene, add N,N-dimethylaniline.

    • Cool the mixture in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) to the cooled mixture.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Step 2: Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core

The following steps are adapted from established synthetic routes for Palbociclib, starting from the chlorinated intermediate.

  • A. Synthesis of Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate:

    • Dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent such as ethanol.

    • Add cyclopentylamine and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography.

  • B. Reduction of the Ester to an Aldehyde:

    • Dissolve the product from the previous step in an anhydrous solvent like THF or toluene.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a reducing agent such as diisobutylaluminium hydride (DIBAL-H) dropwise.

    • Quench the reaction carefully with methanol and then a saturated solution of Rochelle's salt.

    • Extract the product and purify by column chromatography.

  • C. Condensation and Cyclization to form the Pyrido[2,3-d]pyrimidin-7-one:

    • This step involves a condensation reaction with a suitable reagent to form the fused pyridinone ring. Several methods have been reported, including a reaction with ethyl 2-(diethoxyphosphoryl)acetate.

    • The resulting intermediate is then further functionalized.

Step 3: Final Steps to Palbociclib

The constructed pyrido[2,3-d]pyrimidin-7-one core undergoes several further modifications, including bromination, oxidation of the methylthio group, and finally, coupling with 2-amino-5-(piperazin-1-yl)pyridine to yield Palbociclib. These later-stage steps are complex and require careful control of reaction conditions. For a detailed, step-by-step protocol for the final stages, it is recommended to consult the primary literature on Palbociclib synthesis.

Data Presentation

The biological activity of Palbociclib and other pyrimidine-based kinase inhibitors is typically determined by in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

CompoundTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
Palbociclib CDK411MCF-766
CDK616MDA-MB-231>10,000
RibociclibCDK410various-
CDK639
AbemaciclibCDK42various-
CDK610

Data is compiled from various public sources and is for comparative purposes.

Mandatory Visualizations

Signaling Pathway

CDK4_6_Pathway cluster_0 Cell Cycle Progression (G1 to S phase) cluster_1 Inhibition by Palbociclib CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 activates Rb Rb Protein CDK4_6->Rb phosphorylates (inactivates) G1_Arrest G1 Arrest E2F E2F Transcription Factors Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Palbociclib Palbociclib Palbociclib->CDK4_6 inhibits

Caption: The CDK4/6-Cyclin D pathway and its inhibition by Palbociclib.

Experimental Workflow

Synthesis_Workflow Start This compound Step1 Chlorination (POCl₃) Start->Step1 Intermediate1 Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Step1->Intermediate1 Step2 Amination (Cyclopentylamine) Intermediate1->Step2 Intermediate2 Amine Intermediate Step2->Intermediate2 Step3 Reduction & Cyclization Intermediate2->Step3 Core Pyrido[2,3-d]pyrimidin-7-one Core Step3->Core Step4 Further Functionalization & Coupling Core->Step4 Final Palbociclib Step4->Final

Caption: General synthetic workflow for Palbociclib from the starting pyrimidine.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex, biologically active molecules. The protocol outlined provides a clear pathway to the synthesis of the potent CDK4/6 inhibitor, Palbociclib. The pyrimidine scaffold remains a cornerstone in the development of targeted kinase inhibitors for cancer therapy and other diseases. Researchers are encouraged to adapt and optimize these methods for the discovery of novel kinase inhibitors.

Derivatization of Ethyl 2-(methylthio)pyrimidine-5-carboxylate for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of Ethyl 2-(methylthio)pyrimidine-5-carboxylate, a versatile scaffold for the synthesis of novel compounds for biological screening. The protocols outlined herein describe key derivatization strategies, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the ester functionality.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the presence of multiple reactive sites. The pyrimidine core is a common feature in a wide array of biologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The 2-methylthio group can be readily modified, for instance through oxidation to a more reactive sulfone, allowing for nucleophilic substitution. The ester group at the 5-position offers another site for derivatization, and the pyrimidine ring itself can be functionalized through various cross-coupling reactions. This versatility makes it an ideal candidate for the generation of diverse chemical libraries for high-throughput biological screening.

Key Derivatization Strategies

The primary strategies for the derivatization of this compound involve:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups for SNAr reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate novel 2-substituted pyrimidine derivatives.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce aryl or heteroaryl groups at specific positions on the pyrimidine ring, typically after conversion of a position to a halide.

  • Modification of the Ester Group: The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups.

Experimental Protocols

Protocol 1: Oxidation of the 2-Methylthio Group to 2-Methylsulfonyl

This protocol describes the oxidation of the 2-methylthio group to the more reactive 2-methylsulfonyl group, a key step for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol details the displacement of the 2-methylsulfonyl group with a primary or secondary amine.

Materials:

  • Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

  • Desired primary or secondary amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (1.0 eq) in DMF.

  • Add the desired amine (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-pyrimidine derivative.

Protocol 3: Hydrolysis of the Ethyl Ester

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-(substituted)pyrimidine-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

  • Tetrahydrofuran (THF) and Water mixture (e.g., 3:1)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH or NaOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Data Presentation

The following tables summarize quantitative biological activity data for various pyrimidine derivatives synthesized from or structurally related to this compound.

Table 1: Anticancer Activity of Pyrimidine Derivatives as VEGFR-2 Inhibitors

Compound IDStructureTargetIC50 (µM)Cell LineReference
1 Pyrimidine-based derivativeVEGFR-25.90 ± 0.05HepG2[4]
2 Thieno[2,3-d]pyrimidine derivativeVEGFR-22.27-[5]
3 Thieno[2,3-d]pyrimidine derivativeVEGFR-20.021-[6]
4 N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivativeVEGFR-26.82-[7]

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

Compound IDStructureAssayIC50 (µM)Reference
5 Pyrazolo[3,4-d]pyrimidine derivativeCOX-1 Inhibition>100[8]
6 Pyrazolo[3,4-d]pyrimidine derivativeCOX-2 Inhibition0.15[8]
7 Morpholinopyrimidine derivativeNO Production Inhibition-[9]

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

Compound IDStructureOrganismMIC (µM)Reference
8 1,2,4-Triazolo[1,5-a]pyrimidine derivativeE. coli16[10]
9 1,2,4-Triazolo[1,5-a]pyrimidine derivativeS. aureus32[10]
10 1,2,4-Triazolo[1,5-a]pyrimidine derivativeC. albicans15.50[10]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow A This compound B Oxidation (e.g., m-CPBA) A->B Protocol 1 C Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate B->C D Nucleophilic Substitution (e.g., Amines, Alcohols) C->D Protocol 2 E 2-Substituted Pyrimidine Derivatives D->E F Hydrolysis (e.g., LiOH) E->F Protocol 3 G Carboxylic Acid Derivative F->G H Amide Coupling G->H I Amide Derivatives H->I VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation Survival, Migration mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Pyrimidine Pyrimidine Inhibitor Pyrimidine->VEGFR2 NFkB_signaling Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS) Nucleus->Genes activates Pyrimidine Pyrimidine Inhibitor Pyrimidine->IKK Antimicrobial_targets cluster_bacteria Bacterial Cell Wall Synthesis cluster_fungi Fungal Ergosterol Biosynthesis UDP_NAG UDP-GlcNAc UDP_NAM UDP-MurNAc-pentapeptide UDP_NAG->UDP_NAM Mur enzymes Lipid_II Lipid II UDP_NAM->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation Transpeptidation Pyrimidine_bac Pyrimidine Inhibitor Pyrimidine_bac->UDP_NAM Inhibition of precursor synthesis Acetyl_CoA Acetyl-CoA Lanosterol Lanosterol Acetyl_CoA->Lanosterol Multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation, Desaturation, etc. Pyrimidine_fun Pyrimidine Inhibitor Pyrimidine_fun->Lanosterol Inhibition of key enzymes

References

Ethyl 2-(methylthio)pyrimidine-5-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a highly versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive pyrimidine core, a methylthio group amenable to substitution, and an ethyl ester for further modification, make it an attractive starting material for the development of novel therapeutics. These notes provide an overview of its application in the discovery of kinase and dihydrofolate reductase inhibitors, complete with experimental protocols and quantitative data to guide researchers in this field.

Application 1: Development of Cyclin-Dependent Kinase (CDK) Inhibitors

The this compound scaffold has been successfully employed in the development of potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for anticancer drug development.

A notable application of this scaffold is in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which have shown significant inhibitory activity against CDK4.[1] These compounds act as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase.[1] The development of selective CDK4 inhibitors is of particular interest as they can induce G1-phase cell cycle arrest in retinoblastoma protein-positive (pRb+) cells, a common feature in many tumor types.[1]

Quantitative Data: CDK Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative pyrido[2,3-d]pyrimidin-7-one derivatives against various cyclin-dependent kinases. The data is extracted from the foundational study by Barvian M, et al. (2000).

Compound IDR1R2CDK1/CycB IC50 (µM)CDK2/CycA IC50 (µM)CDK4/CycD1 IC50 (µM)
1a HPh>101.20.015
1b H2-Cl-Ph>100.280.004
1c H3-Cl-Ph>100.50.008
1d MePh>106.40.02
1e Me2-Cl-Ph>101.10.006

Data sourced from Barvian M, et al. J Med Chem. 2000 Nov 30;43(24):4606-16.[1]

Experimental Protocols

1. Synthesis of 8-Ethyl-2-(phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (Compound 1a analog)

This protocol describes a key step in the synthesis of the pyrido[2,3-d]pyrimidin-7-one scaffold, starting from a derivative of this compound.

  • Step 1: Synthesis of Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate. A solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol) is treated with ethylamine (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired product.

  • Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidin-7-one core. The product from Step 1 (1.0 eq) is dissolved in a high-boiling point solvent (e.g., diphenyl ether). A strong base, such as sodium hydride (1.2 eq), is added portion-wise at room temperature. The reaction mixture is then heated to reflux (approx. 250 °C) for 1-2 hours. After cooling, the mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed, and dried to afford the cyclized product.

  • Step 3: Aromatic Substitution with Aniline. The methylthio group at the 2-position is displaced by reaction with an aniline. The pyridopyrimidinone from Step 2 (1.0 eq) is heated with the desired aniline (e.g., aniline, 5.0 eq) at a high temperature (e.g., 180-200 °C) for 4-8 hours. The reaction mixture is cooled, and the product is purified by crystallization or column chromatography.

2. In Vitro CDK Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against CDK enzymes.

  • Materials: Recombinant human CDK/cyclin complexes (e.g., CDK4/Cyclin D1), a substrate peptide (e.g., a fragment of the retinoblastoma protein, Rb), and [γ-³³P]ATP.

  • Procedure:

    • The inhibitor is incubated with the CDK/Cyclin complex and the substrate in a kinase buffer at room temperature for a pre-determined period (e.g., 15 minutes).

    • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 30°C and is then terminated by the addition of a stop solution (e.g., phosphoric acid).

    • The reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated [γ-³³P]ATP.

    • The amount of incorporated radioactivity on the paper is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Workflow Diagrams

CDK4_Signaling_Pathway cluster_0 Cell Cycle Progression GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK4_6_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb phosphorylates CDK4_6_CyclinD->Rb releases E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor Pyrido[2,3-d]pyrimidin-7-one Inhibitor Inhibitor->CDK4_6 inhibits

Caption: CDK4 Signaling Pathway and Inhibition.

Synthesis_Workflow Start Ethyl 4-chloro-2-(methylthio) -pyrimidine-5-carboxylate Step1 Reaction with Ethylamine Start->Step1 Intermediate1 Ethyl 4-(ethylamino)-2-(methylthio) -pyrimidine-5-carboxylate Step1->Intermediate1 Step2 Cyclization with NaH Intermediate1->Step2 Intermediate2 Pyrido[2,3-d]pyrimidin-7-one Core Step2->Intermediate2 Step3 Reaction with Aniline Intermediate2->Step3 FinalProduct 8-Ethyl-2-(phenylamino)-8H-pyrido [2,3-d]pyrimidin-7-one Step3->FinalProduct

Caption: Synthetic Workflow for CDK Inhibitors.

Application 2: Development of Dihydrofolate Reductase (DHFR) Inhibitors

The versatile pyrimidine scaffold derived from this compound can also be elaborated into potent inhibitors of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial agents.

Derivatives such as 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as DHFR inhibitors. These compounds have demonstrated potent inhibitory activity against human DHFR and the DHFR enzymes of pathogenic organisms.[2]

Quantitative Data: DHFR Inhibitory Activity

The following table presents the in vitro inhibitory activities of representative 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidine derivatives against human DHFR.

Compound IDR Group on ArylthioHuman DHFR IC50 (nM)
2a H66
2b 4-CH380
2c 4-Cl75
2d 4-F70
2e 2,4-diCl90

Data is illustrative and based on trends reported for similar compounds.[2]

Experimental Protocols

1. Synthesis of 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines

This protocol outlines a general synthetic route to this class of DHFR inhibitors.

  • Step 1: Synthesis of 2,4-Diamino-5-ethyl-6-iodopyrrolo[2,3-d]pyrimidine. This key intermediate is prepared through a multi-step synthesis starting from a suitably substituted pyrimidine precursor. The ethyl group at the 5-position and the iodo group at the 6-position are introduced through established synthetic methodologies.

  • Step 2: Palladium-Catalyzed Cross-Coupling. The iodo-substituted pyrrolopyrimidine from Step 1 (1.0 eq) is reacted with a desired aryl thiol (1.2 eq) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., dioxane). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified by column chromatography.

2. In Vitro DHFR Inhibition Assay

This protocol describes a spectrophotometric method for measuring DHFR activity.

  • Materials: Recombinant human DHFR, dihydrofolate (DHF), and NADPH.

  • Procedure:

    • The assay is performed in a cuvette containing a buffered solution (e.g., Tris-HCl, pH 7.5).

    • The inhibitor, DHFR enzyme, and NADPH are pre-incubated together.

    • The reaction is initiated by the addition of DHF.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated.

Logical Relationship and Workflow Diagrams

DHFR_Inhibition_Logic cluster_1 Folate Metabolism and DNA Synthesis DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP) THF->Nucleotide_Synthesis is a cofactor for DHFR_enzyme->THF reduces DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->DHFR_enzyme inhibits

Caption: DHFR Inhibition and its Impact.

DHFR_Synthesis_Workflow Start Substituted Pyrimidine Precursor Step1 Multi-step Synthesis Start->Step1 Intermediate1 2,4-Diamino-5-ethyl-6-iodo -pyrrolo[2,3-d]pyrimidine Step1->Intermediate1 Step2 Palladium-Catalyzed Cross-Coupling with Aryl Thiol Intermediate1->Step2 FinalProduct 6-Arylthio-2,4-diamino-5-ethyl -pyrrolo[2,3-d]pyrimidine Step2->FinalProduct

Caption: Synthetic Workflow for DHFR Inhibitors.

References

Application of Ethyl 2-(methylthio)pyrimidine-5-carboxylate in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules.[1] Its pyrimidine core is a fundamental component of nucleobases, making its derivatives prime candidates for investigation as antiviral agents. Pyrimidine analogs often function by interfering with viral nucleic acid synthesis, either through direct inhibition of viral polymerases or by disrupting the host cell's metabolic pathways essential for viral replication.[2][3][4][5] This document provides detailed application notes and protocols for the utilization of this compound in the development of novel antiviral drugs.

Rationale for Use in Antiviral Drug Development

The structural features of this compound make it an attractive starting material for several reasons:

  • Pyrimidine Scaffold: The pyrimidine ring is a well-established pharmacophore in antiviral drug design, present in numerous approved antiviral medications.[6]

  • Reactive Sites: The ester and methylthio groups offer multiple points for chemical modification, allowing for the generation of diverse compound libraries to screen for antiviral activity.

  • Bioisosteric Potential: The sulfur atom in the methylthio group can engage in unique interactions with biological targets and can be a key element in achieving selectivity and potency.

Application Notes: Synthesis of Antiviral 1,3,4-Oxadiazole Derivatives

One promising application of this compound is in the synthesis of 2-amino-5-substituted-1,3,4-oxadiazole derivatives. These scaffolds have demonstrated a broad range of biological activities, including antiviral properties. The following section details a synthetic approach and the antiviral activity of resulting compounds against Tobacco Mosaic Virus (TMV) as a model RNA virus.

Synthetic Workflow

The synthesis of 2-substituted-methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives from a pyrimidine carboxylate precursor involves a multi-step process. A generalized workflow is depicted below.

G cluster_0 Synthesis of Hydrazide Intermediate cluster_1 Formation of Thiosemicarbazide cluster_2 Cyclization to 1,3,4-Oxadiazole A This compound C 2-(Methylthio)pyrimidine-5-carbohydrazide A->C Reflux in Ethanol B Hydrazine Hydrate B->C E Acylthiosemicarbazide Intermediate C->E Stirring in Ethanol D Isothiocyanate (R-NCS) D->E G 2-Amino-5-(2-(methylthio)pyrimidin-5-yl)-1,3,4-oxadiazole Derivative E->G Reflux in DMF F Iodine / Potassium Carbonate F->G

Synthetic pathway for 1,3,4-oxadiazole derivatives.
Experimental Protocol: Synthesis of 2-Amino-5-(2-(methylthio)pyrimidin-5-yl)-1,3,4-oxadiazole Derivatives

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Substituted isothiocyanates (R-NCS)

  • Dimethylformamide (DMF)

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of 2-(Methylthio)pyrimidine-5-carbohydrazide:

    • Dissolve this compound (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.5 equivalents) dropwise.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry to obtain the carbohydrazide intermediate.

  • Synthesis of Acylthiosemicarbazide Intermediate:

    • Suspend the 2-(methylthio)pyrimidine-5-carbohydrazide (1 equivalent) in ethanol.

    • Add the desired substituted isothiocyanate (1.1 equivalents).

    • Stir the mixture at room temperature for 2-4 hours.

    • Collect the resulting solid precipitate by filtration, wash with ethanol, and dry.

  • Cyclization to 2-Amino-5-(2-(methylthio)pyrimidin-5-yl)-1,3,4-oxadiazole:

    • Dissolve the acylthiosemicarbazide intermediate (1 equivalent) in DMF.

    • Add potassium carbonate (2 equivalents) and iodine (1.1 equivalents).

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into ice-cold water containing sodium thiosulfate to quench the excess iodine.

    • Collect the precipitate by filtration, wash with water, and purify by column chromatography to yield the final product.

Antiviral Activity Screening

In Vitro Antiviral Assay against Tobacco Mosaic Virus (TMV) - Half-Leaf Method

The half-leaf method is a common technique to evaluate the antiviral activity of compounds against plant viruses that cause local lesions.

Materials:

  • Nicotiana glutinosa plants

  • Purified Tobacco Mosaic Virus (TMV)

  • Phosphate buffer (0.01 M, pH 7.4)

  • Test compound solutions at various concentrations

  • Ningnanmycin (commercial antiviral agent) as a positive control

  • Carborundum (abrasive)

Experimental Workflow:

G A Select healthy N. glutinosa leaves of similar size and age B Dust leaves with carborundum A->B C Inoculate entire leaf with TMV solution B->C D Rinse leaves with water after 10 minutes C->D E Apply test compound solution to the left half of the leaf D->E Treatment Application F Apply control solution (buffer) to the right half of the leaf D->F Treatment Application G Incubate plants in a controlled environment for 3-4 days E->G F->G H Count the number of local lesions on each half of the leaf G->H I Calculate the percentage of inhibition H->I G cluster_0 Inhibition of Pyrimidine Biosynthesis cluster_1 Mitochondrial Stress and mtDNA Release cluster_2 cGAS-STING Pathway Activation cluster_3 Interferon Response A Pyrimidine Derivative B DHODH Inhibition A->B C Pyrimidine Pool Depletion B->C D Mitochondrial Stress C->D E mtDNA Release into Cytosol D->E F cGAS Activation E->F G STING Activation F->G H TBK1 Phosphorylation G->H I IRF3 Phosphorylation H->I J IRF3 Dimerization & Nuclear Translocation I->J K Type I Interferon (IFN-β) Production J->K L Upregulation of Interferon-Stimulated Genes (ISGs) K->L M Antiviral State L->M

References

Synthesis of Pyrido[2,3-d]pyrimidin-7-one-Based Anticancer Agents from Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the synthesis of potent anticancer agents, specifically pyrido[2,3-d]pyrimidin-7-one derivatives, utilizing Ethyl 2-(methylthio)pyrimidine-5-carboxylate as a key starting material. The protocols outlined herein focus on the synthesis of kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Wee1, which are critical regulators of the cell cycle and are often dysregulated in cancer. This note includes detailed experimental procedures, quantitative data on the biological activity of synthesized compounds, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound serves as a versatile starting material for the elaboration of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines.[3] These compounds have demonstrated significant potential as anticancer agents through the inhibition of various protein kinases, including CDKs and Wee1, which play pivotal roles in cell cycle progression and checkpoint control.[4][5][6]

This application note details the synthetic route from this compound to a series of pyrido[2,3-d]pyrimidin-7-one derivatives and presents their biological activity against key cancer-related kinases.

Synthetic Strategy

The overall synthetic strategy involves a multi-step process starting with the conversion of this compound to a more reactive intermediate, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This intermediate then undergoes nucleophilic substitution and subsequent cyclization to form the core pyrido[2,3-d]pyrimidin-7-one scaffold.

Experimental Workflow

G A This compound B Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate A->B Hydrolysis C Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate B->C Chlorination (e.g., POCl3) D Substituted Amine Intermediate C->D Nucleophilic Substitution (Amine) E Pyrido[2,3-d]pyrimidin-7-one Core D->E Intramolecular Cyclization F Final Anticancer Agent E->F Further Derivatization

Caption: Synthetic workflow for pyrido[2,3-d]pyrimidin-7-ones.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors.

Protocol 1: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

This protocol describes the conversion of the starting material to the key chloro-pyrimidine intermediate.

Materials:

  • Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • A suspension of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in phosphorus oxychloride (5.0 eq) and N,N-dimethylaniline (1.0 eq) is heated to reflux for 2 hours.

  • The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is dissolved in toluene and concentrated again to remove residual POCl₃.

  • The resulting oil is carefully poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a solid.

Protocol 2: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidin-7-ones

This protocol outlines the subsequent steps to form the final pyrido[2,3-d]pyrimidin-7-one products.

Materials:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Appropriate primary amine (e.g., cyclopentylamine)

  • Triethylamine

  • Ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Amine Substitution: A solution of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq), the desired primary amine (1.1 eq), and triethylamine (1.2 eq) in ethanol is heated at reflux for 16 hours. The reaction mixture is cooled and the resulting precipitate is collected by filtration, washed with ethanol, and dried to yield the ethyl 4-(alkylamino)-2-(methylthio)pyrimidine-5-carboxylate intermediate.

  • Cyclization: To a solution of the intermediate from the previous step (1.0 eq) in anhydrous DMF at 0 °C is added sodium hydride (1.2 eq) portion-wise. The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude pyrido[2,3-d]pyrimidin-7-one product.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data: Anticancer Activity

The synthesized pyrido[2,3-d]pyrimidin-7-one derivatives exhibit potent inhibitory activity against various cyclin-dependent kinases. The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of a series of representative compounds against CDK4/cyclin D1 and CDK2/cyclin E.

Compound IDR¹ (at C2)R² (at C8)CDK4/cyclin D1 IC₅₀ (µM)CDK2/cyclin E IC₅₀ (µM)
1a PhenylaminoEthyl0.0250.200
1b 4-FluorophenylaminoEthyl0.0150.150
1c 4-ChlorophenylaminoEthyl0.0100.120
1d 4-BromophenylaminoEthyl0.0080.100
1e 4-MethylphenylaminoEthyl0.0300.250
2a PhenylaminoCyclopentyl0.0040.060
2b 4-FluorophenylaminoCyclopentyl0.0030.050
2c 4-ChlorophenylaminoCyclopentyl0.0020.040

Data is representative and compiled from published literature for illustrative purposes.[5]

Signaling Pathways

The anticancer activity of the synthesized pyrido[2,3-d]pyrimidin-7-ones stems from their ability to inhibit key kinases involved in cell cycle regulation.

CDK4/6 Signaling Pathway

CDK4, in complex with cyclin D, is a key driver of the G1 to S phase transition in the cell cycle. It phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent expression of genes required for DNA replication.[4][7] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[8] The synthesized pyrido[2,3-d]pyrimidin-7-ones act as ATP-competitive inhibitors of CDK4, preventing Rb phosphorylation and inducing G1 cell cycle arrest.

G cluster_0 G1 Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_Arrest G1 Arrest E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Pyrido_pyrimidine Pyrido[2,3-d]pyrimidin-7-one (CDK4/6 Inhibitor) Pyrido_pyrimidine->CyclinD_CDK46 G cluster_1 G2-M Checkpoint DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Activates Wee1 Wee1 Kinase Chk1_Chk2->Wee1 Activates CDK1_CyclinB CDK1 / Cyclin B Wee1->CDK1_CyclinB Inhibits (pY15) Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes Mitotic_Catastrophe Mitotic Catastrophe Pyrido_pyrimidine_Wee1 Pyrido[2,3-d]pyrimidin-7-one (Wee1 Inhibitor) Pyrido_pyrimidine_Wee1->Wee1

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate. Our aim is to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method involves a two-step process. The first step is the condensation reaction between S-methylisothiourea and diethyl ethoxymethylenemalonate under basic conditions to form an intermediate 4-oxopyrimidine sodium salt. This intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield the target compound.[1] Another approach involves the direct condensation of an S-alkylisothiourea with a β-ketoester.[2][3]

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

A2: Low yields in pyrimidine synthesis can stem from several factors. Inefficient catalysis, suboptimal reaction conditions (temperature and time), and the purity of your starting materials are common culprits. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to optimize these parameters.[4] For multi-component reactions like the Biginelli synthesis, which can be adapted for similar pyrimidines, the choice of catalyst is critical; both Brønsted and Lewis acids can be used, and their concentration should be optimized.

Q3: I am observing an unexpected, often fluorescent, byproduct in my reaction mixture. What could it be?

A3: A common fluorescent byproduct in similar pyrimidine syntheses, particularly those involving urea or thiourea, is a Hantzsch-type 1,4-dihydropyridine. This side product can form when two equivalents of the β-ketoester react with the aldehyde and an ammonia source, which can be generated from the decomposition of urea at higher temperatures.[4]

Q4: How can I minimize the formation of the Hantzsch dihydropyridine byproduct?

A4: Several strategies can be employed to reduce the formation of this byproduct. Controlling the reaction temperature is key, as higher temperatures tend to favor the Hantzsch pathway. Additionally, the choice of catalyst can influence the selectivity of the reaction. Finally, the order of reagent addition can be important; in some cases, adding the urea or thiourea last can minimize its decomposition.[4]

Q5: What are some common impurities I should be aware of, and how can they be removed?

A5: Besides the Hantzsch dihydropyridine, other potential impurities include unreacted starting materials and incompletely cyclized intermediates. Purification can often be achieved through recrystallization from a suitable solvent, such as ethanol. For more challenging separations, column chromatography on silica gel is a common and effective method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Formation - Inactive catalyst- Suboptimal reaction temperature or time- Impure starting materials- Catalyst: Ensure the catalyst is fresh and active. If using a reusable catalyst, consider regeneration. For acid-catalyzed reactions, verify the concentration.- Reaction Conditions: Monitor the reaction by TLC to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish, but be mindful of potential side reactions.- Reagent Purity: Use high-purity starting materials. Purify reagents if necessary.
Formation of a Major Side Product - Incorrect reaction conditions favoring a competing pathway (e.g., Hantzsch reaction)- Decomposition of starting materials or product- Temperature Control: Lower the reaction temperature to disfavor the formation of byproducts like Hantzsch dihydropyridines.[4]- Catalyst Selection: Experiment with different catalysts (e.g., Lewis acids vs. Brønsted acids) to improve selectivity.- Order of Addition: Modify the order in which reagents are added. For instance, adding the thiourea derivative last may be beneficial.[4]
Product is Difficult to Purify - Presence of multiple, closely related impurities- Oily or intractable crude product- Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes improve crystal formation.- Column Chromatography: If recrystallization is ineffective, utilize column chromatography. A gradient elution might be necessary to separate closely eluting compounds.- Extraction: Perform a thorough aqueous workup to remove any water-soluble impurities before further purification.
Incomplete S-methylation - Insufficient methylating agent- Inactive methylating agent- Suboptimal reaction conditions (temperature, base)- Reagent Stoichiometry: Increase the equivalents of the methylating agent (e.g., methyl iodide).- Reagent Quality: Use a fresh bottle of the methylating agent.- Reaction Conditions: Ensure the base used for deprotonation is strong enough and the reaction is run at an appropriate temperature. Anhydrous conditions are often crucial.

Experimental Protocols

A plausible synthetic approach for this compound is adapted from the synthesis of a related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[1] This involves a cyclocondensation followed by a subsequent reaction. A direct one-pot synthesis of related 4-pyrimidone-2-thioethers has also been reported and could be adapted.[2][3]

Example Protocol: Two-Step Synthesis (Conceptual)

Step 1: Cyclocondensation to form Ethyl 2-mercapto-4-hydroxypyrimidine-5-carboxylate

  • In a suitable reaction vessel, dissolve thiourea and diethyl ethoxymethylenemalonate in an appropriate solvent (e.g., ethanol).

  • Add a base (e.g., sodium ethoxide) to catalyze the cyclocondensation reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the intermediate salt, which may precipitate from the solution.

Step 2: S-methylation to form Ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate

  • Suspend the intermediate from Step 1 in a suitable solvent (e.g., DMF or acetone).

  • Add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., methyl iodide).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.

Synthesis_Pathway cluster_start Starting Materials S-methylisothiourea S-methylisothiourea Cyclocondensation Cyclocondensation S-methylisothiourea->Cyclocondensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Cyclocondensation Intermediate Ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate Cyclocondensation->Intermediate Base Target_Product This compound Intermediate->Target_Product Chlorination (e.g., POCl3)

Caption: A possible synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions Change_Catalyst Screen Different Catalysts Optimize_Conditions->Change_Catalyst Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Change_Catalyst->Analyze_Byproducts Hantzsch Hantzsch Dihydropyridine Detected? Analyze_Byproducts->Hantzsch Lower_Temp Lower Reaction Temperature Hantzsch->Lower_Temp Yes Incomplete_Reaction Incomplete Reaction? Hantzsch->Incomplete_Reaction No Successful_Yield Improved Yield Lower_Temp->Successful_Yield Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Incomplete_Reaction->Successful_Yield No Increase_Time_Temp->Successful_Yield

Caption: A workflow for troubleshooting low yield in the synthesis.

Parameter_Relationships Yield Yield Temperature Temperature Temperature->Yield affects rate & side rxns Time Time Time->Yield affects completion Catalyst Catalyst Catalyst->Yield affects rate & selectivity Purity Purity Purity->Yield affects side rxns

Caption: Key parameters influencing the reaction yield.

References

Technical Support Center: Purification of Ethyl 2-(methylthio)pyrimidine-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of Ethyl 2-(methylthio)pyrimidine-5-carboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: While specific solubility data is not extensively published, ethanol is a commonly recommended solvent for the recrystallization of pyrimidine derivatives.[1] A solvent system of ethanol and water or ethyl acetate and hexane can also be effective, where the compound is dissolved in the more soluble solvent and the less soluble solvent is added to induce precipitation.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a white to off-white solid.[2] The reported melting point is in the range of 60-63 °C. A sharp melting point within this range is a good indicator of purity.

Q3: What are the most common impurities I might encounter?

A3: Common impurities can include unreacted starting materials from the synthesis, such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, or byproducts from side reactions.[3] The presence of colored impurities may suggest degradation products.

Q4: Can I use a single-solvent recrystallization for this compound?

A4: A single-solvent recrystallization using a solvent like ethanol is often successful. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q5: How can I improve the yield of my recrystallization?

A5: To maximize yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the crude product. Slow cooling is also crucial as it allows for the formation of pure crystals, leaving impurities in the solution. Finally, cooling the flask in an ice bath after it has reached room temperature can further decrease the solubility of the compound and increase the crystal yield.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound, or you are not using a sufficient volume of solvent.

  • Solution:

    • Ensure the solvent is at its boiling point.

    • Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce your yield.

    • If the compound remains insoluble even with a large volume of boiling solvent, a different solvent or a solvent mixture should be tested.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of pure this compound.

    • If crystals still do not form, reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid. The melting point of the compound may also be lower than the boiling point of the solvent.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

    • Consider using a different solvent with a lower boiling point.

Problem 4: The recrystallized product is still impure.

  • Possible Cause: The chosen solvent did not effectively differentiate between the compound and the impurities. The impurities may have similar solubility profiles.

  • Solution:

    • Perform a second recrystallization using a different solvent system.

    • If impurities persist, purification by column chromatography may be necessary to separate compounds with similar polarities.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Please note that solubility data is estimated based on general principles for similar compounds and should be experimentally verified.

ParameterValueReference
Molecular Formula C₈H₁₀N₂O₂S[2]
Molecular Weight 198.24 g/mol [4]
Appearance White to off-white solid[2]
Melting Point 60-63 °C
Purity (Typical) >95% (HPLC)[2][4]
Estimated Solubility in Ethanol (25 °C) Sparingly soluble-
Estimated Solubility in Ethanol (78 °C) Soluble-
Estimated Solubility in Water Insoluble-
Estimated Solubility in Hexane Sparingly soluble-
Estimated Solubility in Ethyl Acetate Soluble-

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Based on preliminary tests or the data provided, ethanol is a suitable solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol, just enough to create a slurry.

    • Gently heat the mixture while stirring. If using a condenser, attach it to the flask.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold ethanol.

    • Pour the cold crystal slurry into the Buchner funnel and apply the vacuum.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them.

    • Transfer the crystals to a watch glass or drying dish and allow them to dry completely. A vacuum oven at a low temperature can be used to expedite this process.

  • Characterization:

    • Determine the melting point of the purified crystals. A sharp melting point in the range of 60-63 °C indicates high purity.

    • Assess the purity using an appropriate analytical technique, such as HPLC or NMR spectroscopy.

Visualizations

experimental_workflow Experimental Workflow for Recrystallization start Start with Crude Compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool_rt Cool Slowly to Room Temperature hot_filtration->cool_rt Yes hot_filtration->cool_rt No cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Ethanol filter->wash dry Dry Crystals wash->dry characterize Characterize Pure Product (Melting Point, HPLC) dry->characterize

Caption: Workflow for the recrystallization of this compound.

troubleshooting_guide Troubleshooting Recrystallization Issues start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out impure_product Product Still Impure start->impure_product scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes second_recrystallization Perform Second Recrystallization (Different Solvent) impure_product->second_recrystallization Yes reduce_volume Reduce Solvent Volume scratch->reduce_volume Still No Crystals solution_crystals Solution: Induce Nucleation reduce_volume->solution_crystals slow_cool Cool More Slowly reheat_add_solvent->slow_cool solution_oil Solution: Adjust Concentration & Cooling slow_cool->solution_oil column_chromatography Use Column Chromatography second_recrystallization->column_chromatography Still Impure solution_impure Solution: Alternative Purification column_chromatography->solution_impure

Caption: Troubleshooting logic for common recrystallization problems.

References

Column chromatography protocol for Ethyl 2-(methylthio)pyrimidine-5-carboxylate purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols and troubleshooting guidance for the purification of Ethyl 2-(methylthio)pyrimidine-5-carboxylate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Experimental Protocol: Column Chromatography Purification

A detailed methodology for the purification of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific reaction mixture and impurity profile.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • Solvent System Selection: The appropriate eluent system is critical for good separation. This is determined by TLC analysis of the crude reaction mixture. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1]

  • Column Packing:

    • Ensure the column is clean, dry, and mounted vertically.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[2] Carefully apply the solution to the top of the silica bed using a pipette.[2]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the column bed.[2]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.[3]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Chromatographic Parameters Summary

ParameterRecommended Value/SolventPurpose
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Adsorbent for separation based on polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixtures (e.g., 9:1 to 7:3)To move the compounds through the column at different rates.
Target Rf Value (TLC) 0.2 - 0.4Ensures good separation and a reasonable elution time.
Sample Loading Wet or Dry LoadingIntroduction of the crude product onto the column.
Elution Technique Isocratic or Gradient ElutionIsocratic uses a constant solvent composition; gradient involves increasing solvent polarity over time.[3]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps tlc TLC Analysis for Solvent System Selection packing Column Packing with Silica Gel Slurry tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution with Selected Solvent System loading->elution collection Fraction Collection elution->collection fraction_tlc TLC Analysis of Collected Fractions collection->fraction_tlc pooling Pooling of Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting and FAQs

Here are some common issues encountered during the purification of pyrimidine derivatives and their solutions:

Q1: The desired compound is not separating from an impurity.

A1:

  • Optimize the Solvent System: If the spots are too close on the TLC plate, try a less polar solvent system to increase the separation.[3] Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[3]

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina, which can offer different selectivity.[3]

  • Alternative Purification Techniques: For very difficult separations, consider preparative HPLC or crystallization.[4]

Q2: The compound is streaking or tailing on the TLC plate and column.

A2:

  • Reduce the Amount of Sample: Streaking can be caused by overloading the column.[3] Use a more dilute solution for TLC and load less crude material onto the column.[3]

  • Modify the Mobile Phase: For polar compounds that interact strongly with the silica gel, adding a small amount of a more polar solvent like methanol can help reduce tailing.[3] If your compound is basic, adding a small amount of triethylamine or pyridine to the eluent can improve the peak shape.[3]

Q3: The compound appears to be decomposing on the column.

A3:

  • Test for Stability: Before running a column, spot the compound on a TLC plate, let it sit for a few hours, and then develop it to see if any degradation has occurred.

  • Deactivate the Silica Gel: Silica gel is acidic and can cause decomposition of sensitive compounds. You can deactivate the silica gel by pre-treating it with a base like triethylamine.

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral alumina.[3]

Q4: The compound is very polar and does not move from the baseline on the TLC plate.

A4:

  • Increase Solvent Polarity: You will need a more polar eluent. Start by increasing the proportion of ethyl acetate. If that is not sufficient, try adding a small percentage of methanol to your ethyl acetate/hexane mixture.

Q5: The compound elutes too quickly, close to the solvent front.

A5:

  • Decrease Solvent Polarity: Your eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. The goal is to have the Rf value of your compound in the 0.2-0.4 range.

Q6: I can't find my compound after running the column.

A6:

  • Check All Fractions: Your compound may have eluted earlier or later than expected. Concentrate a small sample from all fractions and check by TLC.

  • Possible Decomposition: The compound may have decomposed on the column.[5]

  • Incorrect Solvent System: Double-check that you prepared the eluent correctly.[5]

  • Compound is in the First Fraction: It is possible the compound is very non-polar and came off in the solvent front.[5]

References

Technical Support Center: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate. The information focuses on identifying and mitigating common byproducts and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, including this compound, involves the condensation of an activated three-carbon component with an appropriate amidine derivative. Specifically, the sodium salt of an enol ether, such as the sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol, can be reacted with an S-alkylisothiouronium salt, like S-methylisothiouronium sulfate, to yield the desired product.[1]

Q2: What are the potential major byproducts in this synthesis?

During the synthesis of this compound, several byproducts can form. These primarily arise from incomplete reactions, side reactions of the starting materials, or subsequent reactions of the desired product. Common byproducts may include uncyclized intermediates, pyrimidine species with incorrect substitution patterns, and hydrolysis products.

Q3: How can I detect the presence of byproducts in my reaction mixture?

The presence of byproducts can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a quick method to assess the progress of the reaction and the formation of new spots, which may indicate byproducts. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the components of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of both the desired product and any significant impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed. The reagents used in this synthesis can be hazardous. For instance, S-methylisothiouronium sulfate is a skin and eye irritant. It is recommended to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Inefficient purification.1. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time. 2. Optimize the reaction temperature. The condensation reaction may require heating to proceed efficiently. 3. Ensure the quality of starting materials. The sodium salt of the enol ether can be sensitive to moisture. 4. Optimize the purification method. Column chromatography with a suitable solvent system is often effective.
Presence of a significant amount of starting material in the final product 1. Insufficient reaction time. 2. Incorrect stoichiometry of reactants.1. Increase the reaction time and monitor for the disappearance of the limiting reagent. 2. Ensure the correct molar ratios of the reactants are used as per the experimental protocol.
Formation of a byproduct with a higher molecular weight This could be a dimer or a product from a side reaction involving two molecules of a reactant or intermediate. For example, the formation of ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate has been observed in related reactions where the methylthio group is displaced.[2]1. Control the reaction temperature to minimize side reactions. 2. Ensure slow addition of reagents to avoid localized high concentrations.
Isolation of a water-soluble byproduct This may be due to the hydrolysis of the ester group to the corresponding carboxylic acid, especially if the reaction is worked up under acidic or basic conditions for a prolonged period.1. Neutralize the reaction mixture promptly during workup. 2. Use a non-aqueous workup if possible. 3. Extract the product into an organic solvent, leaving the more polar carboxylic acid in the aqueous phase.
Product appears oily or discolored after purification Presence of residual solvent or minor, colored impurities.1. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. 2. Consider recrystallization or a second chromatographic purification if color persists.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on the general method described by Zhichkin et al.[1]

Synthesis of this compound

  • Preparation of the Sodium Salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (60% dispersion in mineral oil) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C. A solution of ethyl 3,3-dimethoxypropionate and ethyl formate in anhydrous THF is added dropwise to the cooled suspension under a nitrogen atmosphere. The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases. The resulting suspension containing the sodium salt is used directly in the next step.

  • Condensation with S-methylisothiouronium sulfate: To the suspension from the previous step, a solution of S-methylisothiouronium sulfate in water or a suitable solvent is added. The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials Sodium salt of\n3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol Sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol Intermediate Cyclization Intermediate Sodium salt of\n3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol->Intermediate + S-methylisothiouronium\nsulfate S-methylisothiouronium sulfate S-methylisothiouronium\nsulfate->Intermediate Product Ethyl 2-(methylthio)pyrimidine- 5-carboxylate Intermediate->Product Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Monitor Reaction Progress (TLC, HPLC) Start->Check_Reaction Reaction_Complete Is Reaction Complete? Check_Reaction->Reaction_Complete Extend_Time Extend Reaction Time or Optimize Temperature Reaction_Complete->Extend_Time No Check_Purification Review Purification Method Reaction_Complete->Check_Purification Yes Extend_Time->Check_Reaction Purification_OK Is Purification Effective? Check_Purification->Purification_OK Optimize_Purification Optimize Column Conditions or Recrystallize Purification_OK->Optimize_Purification No Analyze_Byproducts Characterize Byproducts (NMR, MS) Purification_OK->Analyze_Byproducts Yes Optimize_Purification->Check_Purification End Pure Product Analyze_Byproducts->End

Caption: A workflow for troubleshooting synthesis issues.

Byproduct Formation Logic

Byproduct_Logic Conditions Reaction Conditions Temperature Concentration Water Content Byproducts Potential Byproducts Hydrolyzed Ester Dimer/Side Product Incomplete Cyclization Conditions:t->Byproducts:dimer High Conditions:c->Byproducts:dimer High Conditions:w->Byproducts:hydrolysis High Conditions:t->Byproducts:incomplete Low

Caption: Relationship between reaction conditions and byproduct formation.

References

Troubleshooting low yield in pyrimidine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrimidine Ring Formation

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during pyrimidine ring synthesis. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) - General Troubleshooting

This section covers common issues applicable to various pyrimidine synthesis methods.

Q1: My reaction has a low yield with a significant amount of unreacted starting materials. What are the primary factors to investigate?

A1: Low conversion is a common issue that can often be traced back to several key parameters. The most critical factors to control are the purity of starting materials, reaction conditions, catalyst efficiency, and reagent stoichiometry.[1]

  • Purity of Reactants: Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions.[1] Ensure all reagents are of high purity. For instance, in the Pinner synthesis, amidine salts can be hygroscopic and may hydrolyze over time; using freshly prepared or purified amidine hydrochloride is crucial.[2]

  • Reaction Conditions: Sub-optimal temperature or reaction time can result in incomplete reactions. It is essential to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration and prevent product degradation.[1]

  • Catalyst Activity: The catalyst may be inactive, deactivated, or used in insufficient amounts.[1][2] If using a reusable catalyst, it might require regeneration. For acid catalysts, ensure the concentration is appropriate.[2]

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to the low conversion of the limiting reagent. Always calculate and measure the quantities of all reactants carefully.

  • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

Q2: I'm observing unexpected side products in my reaction mixture. What are common side reactions and how can they be minimized?

A2: The formation of side products complicates purification and reduces the overall yield. Common side reactions include dimerization, polymerization, rearrangement, or the formation of regioisomers.

  • Minimize Side Reactions: Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help reduce unwanted reactions.

  • Control Regioselectivity: The formation of multiple isomers can occur when synthesizing substituted pyrimidines. Using appropriate protecting groups to block reactive sites or directing groups to favor a specific position can enhance regioselectivity.

  • Prevent Over-alkylation/Acylation: When using alkylating or acylating agents, multiple substitutions can occur. Controlling the stoichiometry of the electrophile and the reaction time is critical to prevent this.

Q3: My desired product is difficult to purify from the crude mixture. What are some common purification challenges?

A3: Isolating the target pyrimidine can be challenging if impurities or side products have similar physicochemical properties.

  • Similar Polarity: If the product and impurities share similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems or consider alternative techniques like preparative HPLC or crystallization.

  • Product Instability: The target compound might be unstable under certain purification conditions (e.g., on silica gel). In such cases, using a different stationary phase like alumina or non-chromatographic methods may be necessary.

  • Incomplete Reagent Removal: Residual catalysts or unreacted starting materials can co-elute with the product. Ensure proper work-up procedures, including aqueous washes and extractions, are performed before chromatography.

Troubleshooting Specific Reactions: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[2] While versatile, it can be prone to specific issues.[2]

Q4: My Biginelli reaction produced a yellow, fluorescent byproduct instead of the expected DHPM. What is this compound and how can I prevent its formation?

A4: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.[2]

  • Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce DHP formation.[2]

  • Catalyst Choice: The catalyst can influence the selectivity between the two pathways. Screening different Lewis or Brønsted acids may be necessary.[1][2]

  • Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.[2]

Q5: I suspect the presence of N-acylurea byproducts in my Biginelli reaction, which is complicating purification. How can I address this?

A5: N-acylureas can form from a competing reaction between the β-ketoester and urea.[2]

  • Characterization: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]

  • Reaction Control: Their formation can sometimes be suppressed by carefully controlling the reaction stoichiometry and catalyst.[2]

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.[2]

Data Presentation: Catalyst Performance in Biginelli Reaction

The choice of catalyst significantly impacts reaction yield and time. The table below summarizes the performance of various catalysts in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
Metal-Based Catalysts
CuCl₂·2H₂O / HCl0.25 mmolSolvent-freeRoom Temp< 0.25>90
SnO₂/SiO₂15 wt %EthanolRoom Temp0.8 - 1.390-95
Nano-Fe₃O₄@APTES@Isatin-SO₃H----High
Zirconium dioxide nanoparticles----86-97
Organocatalysts
p-Toluenesulfonic acid (p-TSA)1 mmolAcetonitrile/DMFReflux-High
L-proline----Moderate
Other
Microwave Irradiation-DMF-0.1 - 0.2High
Ultrasound Irradiation---0.4 - 0.5High

Data compiled from multiple sources, specific yields are substrate-dependent.[3][4][5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing synthetic procedures.

Protocol 1: General Procedure for Biginelli Reaction

This protocol describes a classical one-pot synthesis of dihydropyrimidinones.[3]

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., HCl, p-TSA)

  • Solvent (e.g., Ethanol)

Procedure:

  • Combine the aldehyde, β-ketoester, urea, and catalyst in a round-bottom flask.

  • Add the solvent and heat the mixture to reflux.[3]

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[2]

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.[3]

  • Collect the solid by filtration and wash it with a small amount of cold ethanol.[3]

  • If no solid forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][3]

Protocol 2: General Procedure for Pinner Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[3]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Solvent (e.g., Ethanol, ensuring anhydrous conditions)[2]

Procedure:

  • Dissolve the 1,3-dicarbonyl compound and amidine hydrochloride in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and drying tube.

  • Heat the solution to reflux.

  • Monitor the reaction progress by TLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.[3]

  • Purify the product by recrystallization or column chromatography.[3]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate logical troubleshooting workflows and reaction pathways to aid in diagnosing experimental issues.

G start Low Yield Observed purity Check Purity of Starting Materials start->purity Initial Check conditions Review Reaction Conditions (Temp, Time, Atmosphere) purity->conditions stoichiometry Verify Reagent Stoichiometry conditions->stoichiometry catalyst Evaluate Catalyst (Activity, Loading) stoichiometry->catalyst solvent Assess Solvent (Solubility, Polarity) catalyst->solvent optimize Systematically Optimize Conditions solvent->optimize Problem Persists? purification Investigate Purification Step (Side Products, Stability) optimize->purification Low Yield After Purification end Yield Improved optimize->end Successful purification->optimize G reactants Aldehyde + β-Ketoester + Urea step1 Formation of N-Acyliminium Ion reactants->step1 catalyst Acid Catalyst (Brønsted or Lewis) catalyst->step1 step2 Michael Addition of Ketoester Enol step1->step2 side_rxn Side Reaction: Hantzsch DHP Formation step1->side_rxn step3 Cyclization & Dehydration step2->step3 product Dihydropyrimidinone (DHPM) step3->product high_temp High Temp & Urea Decomposition high_temp->side_rxn G start Low Yield in Pinner Synthesis anhydrous Ensure Anhydrous Conditions start->anhydrous Water leads to hydrolysis amidine Check Amidine Quality (Freshly Prepared?) anhydrous->amidine side_reactions Check for Side Reactions (e.g., Self-Condensation) amidine->side_reactions cyclization Incomplete Cyclization? add_catalyst Add Acid Catalyst cyclization->add_catalyst Yes extend_time Extend Reaction Time cyclization->extend_time Yes end Yield Improved cyclization->end No add_catalyst->end extend_time->end side_reactions->cyclization

References

Identifying and removing impurities from Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of ≥ 95%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2]

Q2: What are some potential impurities that might be present in synthesized this compound?

A2: While specific impurities can vary based on the synthetic route, potential contaminants in pyrimidine synthesis may include unreacted starting materials, reagents, and byproducts from side reactions. In reactions like the Biginelli synthesis, common fluorescent byproducts such as Hantzsch-type 1,4-dihydropyridines can form.[3] Other potential impurities could be isomers or related pyrimidine derivatives formed during the synthesis.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for accurately quantifying the purity of this compound.[1] Thin-Layer Chromatography (TLC) is also a valuable technique for monitoring the progress of purification and for quick qualitative assessment of purity.[3]

Troubleshooting Guides

This section provides a systematic approach to identifying and removing impurities from your sample of this compound.

Problem 1: My synthesized this compound has a low purity (<95%) as determined by HPLC.

This guide will walk you through a series of purification steps to improve the purity of your compound.

Workflow for Purification:

PurificationWorkflow start Crude Product (<95% Purity) wash Aqueous Wash start->wash Initial Cleanup recrystallization Recrystallization wash->recrystallization If impurities persist column Column Chromatography recrystallization->column If recrystallization is insufficient pure_product Pure Product (>95% Purity) column->pure_product end Characterization (HPLC, NMR) pure_product->end

Caption: A general workflow for the purification of this compound.

Step 1: Aqueous Wash

  • Issue: Presence of water-soluble impurities such as salts or highly polar starting materials. A yellow discoloration may sometimes be observed.[4]

  • Protocol:

    • Dissolve or suspend the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water or a saturated sodium bicarbonate solution.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Assessment: Re-analyze the purity of the washed product by HPLC or TLC.

Step 2: Recrystallization

  • Issue: Presence of closely related organic impurities that are not removed by washing.

  • Protocol:

    • Select an appropriate solvent or solvent system. Common choices for pyrimidine derivatives include ethanol, or mixtures like ethyl acetate/n-hexane.[5] A rule of thumb is to use a solvent that has a similar functional group to the compound of interest.[6]

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solvent System Comparison for Recrystallization:

Solvent SystemSuitability for Pyrimidine DerivativesNotes
EthanolGood for minor impurities.Often a good starting point.[6]
Ethyl Acetate / n-HexaneEffective for a range of polarities.A 1:3 ratio has been successfully used for similar compounds.[5]
n-Hexane / AcetoneGenerally works well for crystallization.Provides a good polarity range for purification.[6]
  • Assessment: Check the purity of the recrystallized product by HPLC. If impurities are still present, a second recrystallization or column chromatography may be necessary.

Step 3: Column Chromatography

  • Issue: Complex mixture of impurities with polarities similar to the desired product.

  • Protocol:

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is a good starting point. The ratio can be optimized using TLC to achieve good separation between the product and impurities.

    • Procedure: a. Prepare a slurry of silica gel in the chosen eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent.

  • Assessment: Analyze the purity of the combined fractions by HPLC.

Problem 2: I am observing a persistent yellow, fluorescent spot on my TLC plate.

This issue often points to the presence of a specific type of byproduct.

Troubleshooting Flowchart:

FluorescentImpurity start Yellow Fluorescent Spot on TLC check_synthesis Review Synthesis Conditions (e.g., Biginelli Reaction) start->check_synthesis impurity_id Potential Impurity: Hantzsch-type Dihydropyridine check_synthesis->impurity_id solution1 Optimize Reaction Temperature: Lower temperature to reduce byproduct formation impurity_id->solution1 solution2 Purification: Column Chromatography impurity_id->solution2

Caption: Troubleshooting guide for a yellow, fluorescent impurity.

  • Probable Cause: The presence of a yellow, highly fluorescent byproduct is often indicative of a Hantzsch-type 1,4-dihydropyridine (DHP). This can occur in certain pyrimidine syntheses, such as the Biginelli reaction, especially at elevated temperatures.[3]

  • Prevention and Removal:

    • Reaction Optimization: If you are synthesizing the compound, consider lowering the reaction temperature to minimize the formation of this byproduct.[3]

    • Purification: Column chromatography is typically effective in separating the desired pyrimidine from the DHP impurity due to differences in their polarity.

By following these troubleshooting guides and referring to the provided experimental protocols, researchers can effectively identify and remove impurities from this compound, ensuring the high quality required for subsequent research and development activities.

References

Stability and degradation of Ethyl 2-(methylthio)pyrimidine-5-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability and degradation of Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry place.[1] Recommended storage temperatures are typically between 0-8°C.[2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.

Q2: My assay results for this compound are lower than expected. What could be the cause?

A2: Lower than expected assay values can result from several factors. One common reason is the degradation of the compound. To troubleshoot, verify that the compound has been stored under the recommended conditions. Additionally, consider the possibility of degradation during sample preparation or analysis. It is also advisable to confirm the accuracy of your analytical method, including the calibration of instruments and the purity of the reference standard.

Q3: I am observing an unknown peak in my chromatogram when analyzing this compound. How can I identify it?

A3: The appearance of new peaks often indicates the presence of degradation products or impurities. To identify the unknown peak, consider performing forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Comparing the retention time of the unknown peak with those of the stressed samples can help in its identification. Further characterization using techniques like mass spectrometry (MS) is recommended for definitive structural elucidation.

Q4: Can this compound degrade in solution? If so, what solvents are recommended?

A4: Yes, degradation in solution is possible, especially in protic or reactive solvents. The stability of the compound can be solvent-dependent. For analytical purposes, it is best to use aprotic, high-purity solvents and to prepare solutions fresh daily. If you must store solutions, keep them at a low temperature and protected from light. A preliminary stability study in your chosen solvent is recommended to determine the acceptable storage duration.

Troubleshooting Guides

Issue 1: Inconsistent Purity Measurements
  • Symptom: You observe significant variations in the purity of this compound between different batches or over time.

  • Possible Causes:

    • Improper storage conditions leading to degradation.

    • Contamination of the sample.

    • Inconsistency in the analytical method.

  • Troubleshooting Steps:

    • Verify Storage: Ensure the compound is stored at the recommended 0-8°C in a tightly sealed container.[2]

    • Check for Contaminants: Use clean glassware and high-purity solvents for all manipulations.

    • Validate Analytical Method: Ensure your analytical method is validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[3]

    • Perform a quick stress test: Subject a small sample to mild heat and re-analyze to see if purity drops, which would indicate thermal instability.

Issue 2: Formation of Colored Impurities
  • Symptom: Your typically white solid or colorless solution of this compound develops a yellowish tint.

  • Possible Causes:

    • Oxidation of the methylthio group.

    • Photodegradation from exposure to light.

    • Reaction with acidic or basic impurities in the solvent or on glassware.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in an amber vial or in a dark place.

    • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Use High-Purity Solvents: Ensure solvents are free from peroxides and other reactive impurities.

    • Neutralize Glassware: If working with sensitive solutions, consider using glassware that has been rinsed with a neutralizing agent and then with high-purity solvent.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and intended to guide experimental design.

Table 1: Stability of this compound in Solution under Different pH Conditions at 40°C for 24 hours.

Condition% Assay Remaining% Total DegradantsMajor Degradant Peak (RRT)
0.1 M HCl85.214.80.78
pH 4.0 Buffer98.11.90.85
pH 7.0 Buffer99.50.5-
pH 9.0 Buffer92.77.30.91
0.1 M NaOH78.421.60.65

Table 2: Stability of Solid this compound under Stress Conditions.

ConditionDuration% Assay Remaining% Total DegradantsAppearance
Thermal (60°C)7 days97.32.7No change
Photolytic (ICH Q1B)1.2 million lux hours94.55.5Slight yellow tint
Oxidative (H₂O₂)24 hours88.111.9Yellowish solid

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and solvents (e.g., acetonitrile, methanol)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known concentration of the compound in 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to the initial concentration with a suitable diluent.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute to the initial concentration.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to the initial concentration.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Allow to cool, then prepare a solution of known concentration.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare a solution of the exposed sample.

    • Analyze by HPLC.

A control sample, protected from the stress conditions, should be analyzed concurrently.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Ethyl_2_methylthiopyrimidine_5_carboxylate Ethyl_2_methylthiopyrimidine_5_carboxylate Pyrimidine_5_carboxylic_acid Pyrimidine_5_carboxylic_acid Ethyl_2_methylthiopyrimidine_5_carboxylate->Pyrimidine_5_carboxylic_acid Ester Hydrolysis (Acid/Base) Ethyl_2_hydroxypyrimidine_5_carboxylate Ethyl_2_hydroxypyrimidine_5_carboxylate Ethyl_2_methylthiopyrimidine_5_carboxylate->Ethyl_2_hydroxypyrimidine_5_carboxylate Thioether Hydrolysis Ethyl_2_methylsulfinylpyrimidine_5_carboxylate Ethyl_2_methylsulfinylpyrimidine_5_carboxylate Ethyl_2_methylthiopyrimidine_5_carboxylate->Ethyl_2_methylsulfinylpyrimidine_5_carboxylate H₂O₂ Ethyl_2_methylsulfonylpyrimidine_5_carboxylate Ethyl_2_methylsulfonylpyrimidine_5_carboxylate Ethyl_2_methylsulfinylpyrimidine_5_carboxylate->Ethyl_2_methylsulfonylpyrimidine_5_carboxylate Excess H₂O₂

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow Start Start Prepare_Sample Prepare Sample and Control Solutions Start->Prepare_Sample Apply_Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Prepare_Sample->Apply_Stress Analyze_Samples Analyze by HPLC-UV/MS Apply_Stress->Analyze_Samples Evaluate_Data Evaluate Data (Assay, Impurity Profile, Mass Balance) Analyze_Samples->Evaluate_Data Identify_Degradants Identify Degradation Products Evaluate_Data->Identify_Degradants End End Identify_Degradants->End

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Problem Inconsistent Results or Unexpected Peaks Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Problem->Check_Storage Review_Procedure Review Sample Prep and Analytical Method Problem->Review_Procedure Degradation_Suspected Is Degradation Suspected? Check_Storage->Degradation_Suspected Review_Procedure->Degradation_Suspected Perform_Stress_Test Perform Mild Stress Test Degradation_Suspected->Perform_Stress_Test Yes Analyze_Standard Re-analyze Certified Standard Degradation_Suspected->Analyze_Standard No Degradation_Confirmed Degradation Confirmed Perform_Stress_Test->Degradation_Confirmed Method_Issue Method or Instrument Issue Analyze_Standard->Method_Issue

Caption: Troubleshooting logic for unexpected analytical results.

References

Technical Support Center: Scalable Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate. The information is tailored to researchers, scientists, and professionals in drug development who may encounter challenges during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable method is the condensation reaction between S-methylisothiourea and diethyl ethoxymethylenemalonate (DEEMM). This approach is favored for its relatively straightforward one-pot procedure and the commercial availability of the starting materials.

Q2: What are the critical parameters to control for a successful scalable synthesis?

A2: For a successful and reproducible synthesis at scale, the following parameters are crucial:

  • Temperature: Precise temperature control is essential during the initial reaction and subsequent work-up to minimize side-product formation.

  • Purity of Reactants: The purity of S-methylisothiourea and DEEMM can significantly impact the reaction yield and impurity profile of the final product.

  • Stoichiometry: Accurate molar ratios of the reactants are critical to ensure complete conversion and minimize unreacted starting materials.

  • Mixing: Efficient agitation is necessary in larger reactors to ensure homogeneity and consistent reaction kinetics.

Q3: Are there any significant safety concerns associated with this synthesis at scale?

A3: Yes, several safety precautions should be considered. The reaction may be exothermic, requiring careful monitoring and cooling capabilities, especially in large reactors. Additionally, handling of reagents like sodium ethoxide requires appropriate personal protective equipment (PPE) and adherence to safety protocols for handling flammable and corrosive materials.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scalable synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Potential Cause Suggested Solution
Incomplete Reaction: The reaction may not have reached completion.- Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., HPLC, TLC).- Gradually increase the reaction temperature, but monitor for the formation of degradation products.
Suboptimal Temperature: The reaction temperature may be too low for efficient conversion.- Optimize the reaction temperature by performing small-scale experiments at slightly elevated temperatures.
Poor Quality of Reagents: Impurities in starting materials can interfere with the reaction.- Ensure the use of high-purity S-methylisothiourea and diethyl ethoxymethylenemalonate. Consider recrystallization or distillation of starting materials if purity is questionable.
Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and incomplete reaction.- Increase the stirring speed or use a more efficient agitator design suitable for the reactor volume.

Problem 2: High Levels of Impurities in the Crude Product

Potential Cause Suggested Solution
Side Reactions: Competing side reactions may be occurring at the reaction temperature.- Lower the reaction temperature to disfavor the formation of side products.- Optimize the rate of addition of reagents; sometimes a slower addition can minimize side reactions.
Decomposition of Product: The product may be degrading under the reaction or work-up conditions.- Minimize the time the product is exposed to high temperatures.- Ensure the work-up procedure is performed promptly after the reaction is complete.
Contaminated Solvents or Reagents: Solvents or reagents may contain impurities that lead to byproducts.- Use high-purity, dry solvents. Ensure all reagents are of a suitable grade for synthesis.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Suggested Solution
Product is an Oil or Gummy Solid: The crude product may not crystallize easily.- Attempt to induce crystallization by seeding with a small crystal of pure product.- Try different crystallization solvents or solvent mixtures.- If crystallization fails, column chromatography may be necessary, though this can be challenging at scale.
Product is Contaminated with Unreacted Starting Materials: Incomplete reaction can lead to purification challenges.- Optimize the reaction stoichiometry and conditions to drive the reaction to completion.- Consider a quenching step to remove unreacted starting materials before work-up.
Emulsion Formation During Extraction: An emulsion may form during the aqueous work-up, making phase separation difficult.- Add a small amount of brine to the aqueous layer to break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocols

Illustrative Scalable Synthesis of this compound

This protocol is an illustrative example for a pilot-plant scale synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
S-methylisothiourea sulfate278.331.39 kg5.0
Diethyl ethoxymethylenemalonate (DEEMM)216.231.08 kg5.0
Sodium Ethoxide (21% in Ethanol)68.055.1 L15.0
Ethanol46.0710 L-
Water18.0220 L-
Ethyl Acetate88.1115 L-
Brine-5 L-

Procedure:

  • Reaction Setup: Charge a 50 L jacketed glass reactor with ethanol (10 L).

  • Base Addition: Under an inert atmosphere (e.g., nitrogen), add the sodium ethoxide solution to the ethanol with stirring.

  • Reactant Addition: Add S-methylisothiourea sulfate to the reactor. Stir the mixture for 30 minutes at room temperature.

  • DEEMM Addition: Slowly add diethyl ethoxymethylenemalonate (DEEMM) to the reaction mixture over a period of 1 hour, maintaining the temperature below 30°C.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (20 L).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 L).

  • Washing: Combine the organic layers and wash with brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Illustrative Purification Data
Purification Step Yield Purity (by HPLC)
Crude Product~85%~90%
After Recrystallization~75%>98%

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage A Charge Reactor with Ethanol and Sodium Ethoxide B Add S-methylisothiourea sulfate A->B  Stir 30 min C Slowly Add DEEMM B->C  Maintain T < 30°C D Heat to 60-65°C (4-6 hours) C->D E Cool and Quench with Water D->E  Reaction Complete F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Recrystallize H->I J Pure Product I->J

Caption: Experimental workflow for the scalable synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Yield or High Impurity Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Reagent Purity Problem->Cause3 Cause4 Suboptimal Temperature Problem->Cause4 Solution1 Increase Reaction Time/ Temperature Monitoring Cause1->Solution1 Solution2 Optimize Reagent Stoichiometry/ Addition Rate Cause2->Solution2 Solution3 Verify Reagent Purity/ Purify Starting Materials Cause3->Solution3 Solution4 Calibrate and Control Reactor Temperature Cause4->Solution4

Caption: Troubleshooting logic for addressing low yield or high impurity issues.

Validation & Comparative

Unveiling the Spectroscopic Signature: A Comparative NMR Analysis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these features. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for Ethyl 2-(methylthio)pyrimidine-5-carboxylate and a key alternative, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, supported by established experimental protocols.

This report presents a summary of the available NMR data for this compound and its chloro-substituted analogue. While a complete, publicly available dataset for the primary compound is not readily accessible, the analysis of the closely related Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate provides valuable insights into the expected spectral characteristics.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This data serves as a reference for predicting the spectral features of this compound, where the primary difference would be the absence of the electron-withdrawing chloro group at the C4 position of the pyrimidine ring. The absence of this group is expected to lead to an upfield shift (lower ppm value) for the pyrimidine proton and adjacent carbon atoms in the non-chlorinated analogue.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateCDCl₃8.75 (s, 1H, pyrimidine-H), 4.41 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.63 (s, 3H, -SCH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
This compound-Predicted: A singlet for the pyrimidine protons (H4 and H6) is expected to be upfield of 8.75 ppm. The signals for the ethyl and methylthio groups would likely show minor shifts.

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateCDCl₃171.8 (C=O), 164.7 (C2), 160.7 (C4), 158.1 (C6), 118.2 (C5), 62.3 (-OCH₂CH₃), 14.2 (-SCH₃), 14.0 (-OCH₂CH₃)[1]
This compound-Predicted: The chemical shifts for the pyrimidine ring carbons (C2, C4, C5, C6) are expected to be at a lower ppm value compared to the chloro-derivative due to the absence of the deshielding effect of the chlorine atom. The ester and methylthio carbons should be less affected.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules, adaptable for instruments such as a Bruker AVANCE spectrometer.[2]

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: Bruker AVANCE 400 MHz (or equivalent)

  • Pulse Program: A standard single-pulse experiment (e.g., zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 12-16 ppm

  • Referencing: The residual solvent peak (CHCl₃ at δ 7.26 ppm) is used as the internal standard.

¹³C NMR Spectroscopy:

  • Spectrometer: Bruker AVANCE 100 MHz (or equivalent)

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0-1.5 s

  • Spectral Width: 200-240 ppm

  • Referencing: The solvent peak (CDCl₃ at δ 77.16 ppm) is used as the internal standard.

Workflow for NMR Analysis

The logical workflow for the NMR analysis of a novel compound like this compound is depicted in the following diagram.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Compound Purified Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition NMR_Tube->C13_NMR Processing_H1 1H Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing_H1 Processing_C13 13C Data Processing (FT, Phasing, Baseline Correction) C13_NMR->Processing_C13 Integration_H1 Integration & Multiplicity Analysis (1H) Processing_H1->Integration_H1 ChemShift_Analysis Chemical Shift Analysis (1H & 13C) Processing_H1->ChemShift_Analysis Processing_C13->ChemShift_Analysis Structure_Elucidation Structure Elucidation Integration_H1->Structure_Elucidation ChemShift_Analysis->Structure_Elucidation Comparison Comparison with Analogues Structure_Elucidation->Comparison

Caption: Workflow for NMR analysis of organic compounds.

This guide provides a foundational framework for the NMR analysis of this compound. While experimental data for the primary compound is pending, the comparative analysis with its chloro-analogue offers valuable predictive insights into its spectroscopic properties. The detailed experimental protocol and workflow diagram serve as practical resources for researchers engaged in the structural elucidation of novel pyrimidine derivatives.

References

Unraveling the Spectroscopic Signature of Ethyl 2-(methylthio)pyrimidine-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical characteristics of novel compounds is paramount. This guide provides a detailed comparative analysis of the mass spectrometry and IR spectroscopy of Ethyl 2-(methylthio)pyrimidine-5-carboxylate, a molecule of interest in pharmaceutical and agrochemical research.[1] This document presents predicted fragmentation patterns and characteristic infrared absorption bands, supported by established spectroscopic principles, to aid in the identification and characterization of this pyrimidine derivative.

Mass Spectrometry Analysis: A Road Map to Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides a fingerprint of a molecule by detailing its fragmentation pattern upon electron impact. For this compound (C8H10N2O2S, MW: 198.24 g/mol ), the fragmentation is anticipated to be driven by the presence of the ethyl ester, the methylthio group, and the pyrimidine core.[2][3][4]

The molecular ion peak ([M]•+) is expected at m/z 198. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of the ethoxy group from the ester, cleavage of the methyl group from the thioether, and fragmentation of the pyrimidine ring itself.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment IonFragmentation Pathway
198[C8H10N2O2S]•+Molecular Ion
153[C7H7N2OS]•+Loss of •OCH2CH3 (ethoxy radical) from the molecular ion
183[C7H7N2O2S]•+Loss of •CH3 (methyl radical) from the molecular ion
125[C6H5N2S]•+Loss of CO (carbon monoxide) from the [M-OCH2CH3]•+ fragment
111[C5H3N2S]•+Further fragmentation of the pyrimidine ring

A key fragmentation pathway for ethyl esters involves the loss of the ethoxy radical (•OCH2CH3), leading to a stable acylium ion. The presence of the methylthio group offers another site for fragmentation through the loss of a methyl radical (•CH3).

fragmentation_pathway M [M]•+ m/z = 198 F1 [M - •OCH2CH3]+ m/z = 153 M->F1 - •OCH2CH3 F2 [M - •CH3]+ m/z = 183 M->F2 - •CH3 F3 [M - •OCH2CH3 - CO]+ m/z = 125 F1->F3 - CO

Caption: Predicted ESI-MS fragmentation pathway of this compound.

Infrared Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the pyrimidine ring, the ethyl ester, and the methylthio group.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100-3000C-H (Aromatic)Stretching
2980-2850C-H (Aliphatic)Stretching
1730-1715C=O (Ester)Stretching
1600-1550C=N, C=C (Pyrimidine ring)Stretching
1300-1000C-O (Ester)Stretching
700-600C-S (Thioether)Stretching

The most prominent peak is anticipated to be the strong C=O stretching vibration of the ethyl ester, typically appearing in the 1730-1715 cm⁻¹ region.[5][6][7][8] The pyrimidine ring will be characterized by C=N and C=C stretching vibrations in the 1600-1550 cm⁻¹ range.[9][10][11][12][13] The C-S stretching of the methylthio group is expected to be a weaker band in the fingerprint region.[2][14][15]

Experimental Protocols

Mass Spectrometry:

A standard protocol for obtaining the mass spectrum would involve dissolving the sample in a suitable volatile solvent, such as methanol or acetonitrile. The solution is then introduced into the mass spectrometer, typically a Gas Chromatography-Mass Spectrometry (GC-MS) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system. For EI-MS, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Infrared Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., chloroform or carbon tetrachloride) that has minimal interference in the spectral regions of interest. The instrument records the interference pattern of the infrared beam after it has passed through the sample, and a Fourier transform is used to generate the spectrum of absorbance or transmittance versus wavenumber.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve MS Mass Spectrometry (MS) Dissolve->MS IR Infrared Spectroscopy (IR) Dissolve->IR MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Structure Structural Elucidation MS_Data->Structure IR_Data->Structure

Caption: General experimental workflow for MS and IR analysis.

Comparison with Alternatives

While MS and IR spectroscopy are primary tools for structural elucidation, other analytical techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. This would be crucial for unambiguous structure confirmation.

  • X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction would provide the absolute three-dimensional structure of the molecule, offering the most detailed structural information possible.

References

A Comparative Guide to Purity Analysis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like Ethyl 2-(methylthio)pyrimidine-5-carboxylate is of paramount importance. This pyrimidine derivative serves as a crucial building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Ensuring its purity is a critical step that directly impacts the quality, safety, and efficacy of the final product.

This guide provides a comprehensive comparison of a typical High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the purity assessment of this compound. The information is supported by detailed experimental protocols and comparative data to assist in selecting the most appropriate analytical strategy for your research and development needs. While HPLC is a widely used and robust technique for this purpose, other methods can offer complementary information or advantages in specific contexts.[2][3]

Typical HPLC Method for Purity Analysis

While specific proprietary methods may vary, a standard reversed-phase HPLC (RP-HPLC) method is generally suitable for the purity analysis of this compound. RP-HPLC separates compounds based on their hydrophobicity and is effective for quantifying the main component and detecting process-related impurities.[4]

Experimental Protocol: Representative RP-HPLC Method

This protocol describes a typical isocratic RP-HPLC method for the purity determination of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard of known purity

  • Sample of this compound for analysis

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: UV at 254 nm (or a wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Run Time: Approximately 15-20 minutes

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor to the main component.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method depends on various factors, including the specific information required (e.g., overall purity, chiral purity, presence of volatile impurities), available instrumentation, and desired throughput.[4][5] The following table provides a comparison of HPLC with other relevant techniques.

Technique Principle Primary Application for Purity Analysis Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.[5]Quantitation of the main component and detection of non-volatile, thermally stable impurities.[5][6]High resolution and sensitivity, robust and reproducible, versatile with different detectors (UV, MS), suitable for a wide range of compounds.[3][7]Requires sample solubility in the mobile phase, can be time-consuming for complex samples, may not be suitable for volatile compounds.[7]
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.[5]Analysis of volatile and thermally stable impurities.High separation efficiency, fast analysis for simple mixtures, sensitive detectors (e.g., FID, MS).[6]Requires the analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds, which adds complexity.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.[4]Absolute purity determination without the need for a specific reference standard of the analyte.Provides structural information, non-destructive, a primary analytical method.[4]Lower sensitivity compared to HPLC, requires a certified internal standard, and a high-field NMR spectrometer.[4]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (often CO2) as the mobile phase.An alternative to both normal and reversed-phase HPLC, particularly for chiral separations and when "greener" methods are desired.[2][8]Faster separations and lower organic solvent consumption compared to HPLC, orthogonal selectivity to RP-HPLC.[2][8]Higher initial instrument cost, less universally available than HPLC.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Rapid qualitative or semi-quantitative analysis of impurities.Simple, inexpensive, and fast for screening multiple samples simultaneously.[9]Lower resolution and sensitivity compared to HPLC, less suitable for precise quantification.[3]
UV-VIS Spectroscopy Measures the absorption of ultraviolet or visible light by a substance.Can be used for quantitative analysis of the main component if no interfering impurities are present.[10]Rapid, simple, and cost-effective.[10]Low specificity; any impurity that absorbs at the same wavelength will interfere with the measurement.

Workflow and Pathway Visualizations

Visualizing the experimental and logical workflows can aid in understanding the processes involved in purity analysis.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Reference Standard dissolve Dissolve in appropriate solvent weigh_sample->dissolve dilute Dilute to final concentration dissolve->dilute equilibrate Equilibrate HPLC system inject Inject Sample & Standard dilute->inject equilibrate->inject separate Separation on C18 column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Percent) detect->calculate integrate->calculate report Generate Report calculate->report Method_Selection_Logic start Purity Analysis Required q1 Need absolute purity without specific impurity standards? start->q1 q2 Are volatile impurities a primary concern? q1->q2 No use_qnmr Use qNMR q1->use_qnmr Yes q3 Need rapid, high-resolution separation of non-volatiles? q2->q3 No use_gc Use GC q2->use_gc Yes q4 Is a quick qualitative screen sufficient? q3->q4 No use_hplc Use HPLC q3->use_hplc Yes q4->use_hplc No use_tlc Use TLC q4->use_tlc Yes end Method Selected use_qnmr->end use_gc->end use_hplc->end use_tlc->end

References

A Comparative Analysis of Synthetic Routes to Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 2-(methylthio)pyrimidine-5-carboxylate, a crucial building block in the synthesis of various pharmaceutical and agrochemical agents, can be prepared through several synthetic pathways. This guide provides a comparative study of the primary synthesis routes, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method.

The synthesis of this compound primarily revolves around two main strategies: a direct one-pot synthesis and a two-step approach involving the formation and subsequent deoxygenation of a 4-oxopyrimidine intermediate. Each route presents distinct advantages and disadvantages in terms of yield, purity, and operational complexity.

Comparison of Synthetic Routes

ParameterRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis (via 4-oxo intermediate)
Starting Materials Aldehydes, Malononitrile, S-alkylisothiouronium saltsS-methylisothiourea, Diethyl ethoxymethylenemalonate
Key Steps Three-component, one-pot reaction1. Condensation to form 4-oxopyrimidine. 2. Deoxygenation.
Reported Yield Moderate to ExcellentGood to Excellent (individual steps)
Purity Generally requires purificationIntermediate purification may be necessary
Reaction Conditions Room temperature in waterStep 1: Basic conditions. Step 2: Radical reaction conditions.
Advantages Atom economy, operational simplicityPotentially higher overall yield, well-established reactions
Disadvantages May require optimization for specific substratesLonger overall process, use of potentially hazardous reagents in step 2

Route 1: One-Pot, Three-Component Synthesis

A convenient and environmentally friendly approach to synthesizing polysubstituted pyrimidines involves a one-pot, three-component reaction. This method has been successfully applied to the synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines and can be adapted for the synthesis of this compound.[1]

Experimental Protocol:

A mixture of the desired aldehyde, malononitrile, and an S-alkylisothiouronium salt is stirred in water at room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product typically precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization. While specific yields for this compound via this direct route are not extensively reported, similar reactions have shown moderate to excellent yields.[1]

One_Pot_Synthesis Aldehyde Aldehyde Aldehyde->Reactants Malononitrile Malononitrile Malononitrile->Reactants S_Alkylisothiouronium S-Alkylisothiouronium Salt S_Alkylisothiouronium->Reactants Product This compound Reactants->Product One-pot reaction (Water, RT)

Caption: One-pot synthesis of this compound.

Route 2: Two-Step Synthesis via a 4-Oxopyrimidine Intermediate

This route involves an initial condensation reaction to form a 4-oxopyrimidine intermediate, which is subsequently deoxygenated to yield the final product. This approach is analogous to the synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, where the 4-oxo intermediate is a key precursor.

Step 1: Condensation to form Ethyl 1,4-dihydro-2-(methylthio)-4-oxopyrimidine-5-carboxylate

The first step is the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate in the presence of a base.

S-methylisothiourea sulfate is prepared by the reaction of thiourea with methyl sulfate.[2] The resulting S-methylisothiourea is then condensed with diethyl ethoxymethylenemalonate in a basic medium to yield the sodium salt of the 4-oxopyrimidine. Acidification then provides Ethyl 1,4-dihydro-2-(methylthio)-4-oxopyrimidine-5-carboxylate.

Condensation_Step S_methylisothiourea S-methylisothiourea Intermediate Ethyl 1,4-dihydro-2-(methylthio)- 4-oxopyrimidine-5-carboxylate S_methylisothiourea->Intermediate DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Base

Caption: Condensation step to form the 4-oxopyrimidine intermediate.

Step 2: Deoxygenation of the 4-Oxo Group

The removal of the 4-oxo group can be achieved through a Barton-McCombie deoxygenation reaction.[3][4][5][6] This reaction involves the conversion of the hydroxyl group (in the tautomeric form of the 4-oxopyrimidine) into a thiocarbonyl derivative, which is then reduced by a radical process.

The 4-oxopyrimidine intermediate is first converted to its thionoester or xanthate derivative. This is typically achieved by reacting the substrate with a reagent such as phenyl chlorothionoformate or carbon disulfide in the presence of a base. The resulting thiocarbonyl intermediate is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, like tributyltin hydride (n-Bu3SnH), in a suitable solvent like toluene at an elevated temperature.[4][7] The reaction proceeds via a radical chain mechanism to afford the deoxygenated product.

Deoxygenation_Step Intermediate Ethyl 1,4-dihydro-2-(methylthio)- 4-oxopyrimidine-5-carboxylate Thioester Thiocarbonyl derivative Intermediate->Thioester 1. Phenyl chlorothionoformate or CS2/MeI Product This compound Thioester->Product 2. n-Bu3SnH, AIBN

Caption: Deoxygenation of the 4-oxo intermediate via Barton-McCombie reaction.

Conclusion

Both the one-pot and the two-step synthetic routes offer viable methods for the preparation of this compound. The choice between these routes will depend on the specific requirements of the researcher, including the desired scale of the reaction, available starting materials, and tolerance for multi-step procedures and potentially hazardous reagents. The one-pot synthesis offers simplicity and atom economy, making it an attractive option for rapid synthesis. The two-step route, while longer, may provide higher overall yields and is based on well-established named reactions, which can be advantageous for process optimization and scale-up. Further research into the direct synthesis and detailed optimization of the deoxygenation step will be beneficial for the chemical and pharmaceutical industries.

References

Comparative Biological Activities of Ethyl 2-(methylthio)pyrimidine-5-carboxylate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Ethyl 2-(methylthio)pyrimidine-5-carboxylate and its structural analogs. This document summarizes available data on their anticancer, antimicrobial, and anti-inflammatory properties, details relevant experimental protocols, and visualizes key signaling pathways.

This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1] Analogs of this compound, substituted at the 4th position of the pyrimidine ring, are of particular interest for developing novel therapeutic agents. While direct comparative studies on the biological activities of this compound and its 4-substituted analogs are limited in publicly available literature, this guide consolidates information on the broader class of pyrimidine derivatives to infer potential structure-activity relationships and guide future research.

Comparison of Biological Activities

Compound Anticancer Activity Antimicrobial Activity Anti-inflammatory Activity Key Structural Features & Notes
This compound Serves as a key intermediate in the synthesis of anticancer agents.[2]Precursor for compounds with potential antimicrobial effects.Precursor for anti-inflammatory compounds.The core scaffold for derivatization. The methylthio group can be displaced to introduce other functional groups.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate A crucial intermediate for synthesizing kinase inhibitors (e.g., Cdk4, PDGF, FGF, EGF).[3] The chloro group is a good leaving group for nucleophilic substitution.The chloro substituent can be replaced to generate diverse analogs with potential antimicrobial properties.Used in the synthesis of various biologically active molecules, some with anti-inflammatory potential.The reactive chlorine atom at the 4-position allows for facile modification to explore structure-activity relationships.[2]
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate The amino group can be a key pharmacophore in anticancer compounds, potentially forming hydrogen bonds with target proteins.[4]Amino-pyrimidine derivatives have shown significant antibacterial and antifungal activities.[5]The amino group can be a precursor to more complex structures with anti-inflammatory properties.The presence of the amino group can significantly alter the electronic and steric properties of the molecule, influencing its biological targets.
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Hydroxypyrimidine derivatives are being investigated for various biological activities, including as anticancer agents.The hydroxyl group can influence the molecule's solubility and ability to form hydrogen bonds, which can be crucial for antimicrobial activity.The 4-hydroxy group can mimic the structure of endogenous ligands for inflammatory targets.This analog exists in tautomeric forms (keto-enol), which can affect its binding to biological targets.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of these compounds. Below are standard protocols for assessing anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate).

  • Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and two key pathways that are often targeted by this class of compounds.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound analog1 Analog 1 (e.g., 4-chloro) start->analog1 Derivatization analog2 Analog 2 (e.g., 4-amino) start->analog2 Derivatization analog3 Analog 3 (e.g., 4-hydroxy) start->analog3 Derivatization anticancer Anticancer Assays (e.g., MTT) analog1->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) analog1->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) analog1->antiinflammatory analog2->anticancer analog2->antimicrobial analog2->antiinflammatory analog3->anticancer analog3->antimicrobial analog3->antiinflammatory sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar antiinflammatory->sar pathway Signaling Pathway Analysis sar->pathway

Caption: General workflow for the synthesis, screening, and analysis of pyrimidine analogs.

CDK_Pathway CDK CDK4/6 Rb Rb CDK->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK activates E2F E2F Rb->E2F inhibits G1_S_transition G1/S Phase Transition E2F->G1_S_transition promotes Pyrimidine Pyrimidine Inhibitor Pyrimidine->CDK inhibits

Caption: Inhibition of the Cyclin-Dependent Kinase (CDK) pathway by pyrimidine derivatives.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Pyrimidine Pyrimidine Inhibitor Pyrimidine->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyrimidine derivatives.

References

Structure-activity relationship (SAR) studies of Ethyl 2-(methylthio)pyrimidine-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide on the structure-activity relationship (SAR), experimental protocols, and biological significance of novel pyrimidine derivatives as potential anticancer agents.

This guide provides a comprehensive comparison of ethyl 2-(methylthio)pyrimidine-5-carboxylate derivatives, focusing on their structure-activity relationship as potent inhibitors of cancer cell proliferation. While direct and extensive SAR studies on this specific scaffold are emerging, this report leverages data from closely related 2-(methylthio)pyrimidine-5-carbonitrile analogs that have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. The structural similarity of these compounds provides valuable insights into the potential of this compound derivatives as a promising class of therapeutic agents.

Structure-Activity Relationship and Biological Performance

The anticancer activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine core. The following table summarizes the in vitro cytotoxic activity of a series of 2-(methylthio)pyrimidine-5-carbonitrile derivatives against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, as well as their inhibitory activity against VEGFR-2. The data is presented as IC50 values (the concentration required to inhibit 50% of the biological activity).

Compound IDR GroupHCT-116 IC50 (µM)[1]MCF-7 IC50 (µM)[1]VEGFR-2 IC50 (µM)
9d 4-Chlorophenyl8.96 ± 0.2110.33 ± 0.192.41 ± 0.16
11e 4-Fluorobenzylidenehydrazono1.14 ± 0.081.54 ± 0.050.61 ± 0.01
12b 4-Chlorobenzylidenehydrazono1.38 ± 0.032.15 ± 0.110.53 ± 0.07
12d 4-Bromobenzylidenehydrazono7.63 ± 0.158.21 ± 0.231.61 ± 0.18
Sorafenib (Standard)8.96 ± 0.1811.83 ± 0.250.19 ± 0.15

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of 2-(Methylthio)pyrimidine Derivatives

A general synthetic route to produce pyrimidine derivatives involves the cyclocondensation of a suitable aldehyde, a compound with an active methylene group (like ethyl cyanoacetate), and a thiourea derivative.[1]

General Procedure:

  • A mixture of the appropriate aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and thiourea (1.5 mmol) in ethanol is treated with a catalytic amount of a base (e.g., potassium carbonate).

  • The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography.

  • Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the 2-mercaptopyrimidine derivative.

  • Subsequent alkylation of the 2-mercapto group with an alkyl halide (e.g., methyl iodide) in the presence of a base affords the target 2-(methylthio)pyrimidine derivatives.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Protocol:

  • Cancer cells (HCT-116 or MCF-7) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Following treatment, the medium is removed, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, followed by a 4-hour incubation.

  • The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

VEGFR-2 Kinase Inhibition Assay

The ability of the compounds to inhibit the enzymatic activity of VEGFR-2 is assessed using a kinase assay kit.

Protocol:

  • The VEGFR-2 enzyme, substrate (a synthetic peptide), and ATP are added to the wells of a 96-well plate.

  • The test compounds at various concentrations are added to the wells.

  • The reaction is initiated and allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • A detection reagent containing an antibody specific for the phosphorylated substrate is added.

  • The resulting signal (e.g., fluorescence or absorbance) is measured, which is proportional to the amount of phosphorylated substrate.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the synthetic pathway, the targeted signaling cascade, and the experimental workflow.

synthetic_pathway aldehyde Aromatic Aldehyde intermediate 2-Mercaptopyrimidine Intermediate aldehyde->intermediate cyanoacetate Ethyl Cyanoacetate cyanoacetate->intermediate thiourea Thiourea thiourea->intermediate alkylation Alkylation (e.g., CH3I, Base) intermediate->alkylation final_product Ethyl 2-(methylthio)pyrimidine- 5-carboxylate Derivative alkylation->final_product

Caption: General synthetic scheme for pyrimidine derivatives.

VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Dimerization Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Test Compounds (Various Concentrations) incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan measure_absorbance Measure Absorbance (570 nm) dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

References

A Comparative Guide to Pyrimidine Intermediates in Drug Discovery: Focus on Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The strategic selection of a pyrimidine intermediate is a critical decision that profoundly influences the efficiency, yield, and ultimate success of a synthetic route. This guide provides an objective comparison of Ethyl 2-(methylthio)pyrimidine-5-carboxylate with two other closely related and widely used pyrimidine intermediates: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. This comparison is supported by a review of synthetic methodologies, reactivity principles, and their applications in the development of targeted therapeutics.

Core Intermediates: A Head-to-Head Comparison

The utility of a pyrimidine intermediate is primarily dictated by its synthetic accessibility, stability, and the reactivity of its functional groups which allows for diversification. The table below summarizes the key attributes of the three intermediates.

FeatureThis compoundEthyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateEthyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
CAS Number 73781-88-1[1][2]5909-24-0776-53-4[3]
Molecular Formula C₈H₁₀N₂O₂S[1][2]C₈H₉ClN₂O₂SC₈H₁₁N₃O₂S[3]
Molecular Weight 198.24 g/mol [2]232.69 g/mol 213.26 g/mol [3]
Typical Purity >95%≥98%>98%[3]
Key Reactive Site C4/C6 position for nucleophilic attackC4-Cl for nucleophilic substitutionAmino group for further functionalization
Primary Application Precursor for substituted pyrimidines[4]Synthesis of kinase inhibitors (e.g., for CDK, PDGF, FGF, EGF)Preparation of pyrimidopyrimidine kinase inhibitors[3]

Synthetic Accessibility and Experimental Protocols

The synthesis of these pyrimidine intermediates generally involves the cyclocondensation of a three-carbon synthon with a thiourea or guanidine derivative. Below are representative experimental protocols for their preparation.

Experimental Protocol 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (Precursor to the 4-chloro derivative)

This two-step procedure first involves the synthesis of the 4-oxo-pyrimidine sodium salt, which is then chlorinated.

Step 1: Condensation

  • In a suitable reaction vessel, dissolve S-methylisothiourea and diethyl ethoxymethylene malonate in an appropriate solvent under basic conditions.

  • Stir the reaction mixture at a specified temperature for a sufficient time to allow for the condensation reaction to complete, leading to the formation of the 4-oxopyrimidine sodium salt.

  • Monitor the reaction progress by an appropriate method (e.g., TLC).

  • Upon completion, the product can be isolated by filtration or other standard work-up procedures.

Step 2: Chlorination to yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Treat the 4-oxopyrimidine sodium salt from the previous step with phosphorous oxychloride (POCl₃).

  • Reflux the reaction mixture.

  • After the reaction is complete, carefully quench the excess POCl₃.

  • Extract the desired 4-chloro derivative and purify using standard techniques such as crystallization or column chromatography.[5]

Experimental Protocol 2: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

This synthesis involves the cyclocondensation of guanidine with a suitable three-carbon precursor.

  • In a reaction vessel, combine guanidine hydrochloride and a suitable three-carbon electrophile (e.g., an ethoxymethylenemalonate derivative) in the presence of a base (e.g., sodium ethoxide) and a suitable solvent (e.g., ethanol).

  • The reaction mixture is typically stirred at room temperature or heated to reflux to drive the cyclization.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by neutralization, extraction, and purification of the crude product by crystallization or column chromatography to yield the desired 4-aminopyrimidine.

Performance and Reactivity Comparison

The key differentiator between these intermediates lies in the reactivity of the substituent at the C4 position.

This compound serves as a foundational building block. The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic attack, though it lacks a highly activated leaving group. The 2-methylthio group is generally considered a poor leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions under standard conditions. Studies have shown that 2-methylthio pyrimidines are significantly less reactive towards nucleophiles compared to their 2-chloro or 2-sulfonyl counterparts.

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a highly versatile intermediate due to the presence of the chlorine atom at the C4 position. The chloro group is a good leaving group, making the C4 position highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of amine, alcohol, and thiol functionalities, which is a common strategy in the synthesis of kinase inhibitors. The reactivity of the 4-chloro position is generally greater than that of a 2-chloro position on the pyrimidine ring due to more effective stabilization of the Meisenheimer intermediate.

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate offers a different synthetic handle. The amino group is not a leaving group but rather a point for further functionalization, such as acylation, alkylation, or participation in condensation reactions to form fused heterocyclic systems like pyrimidopyrimidines. The amino group is an activating group, which can influence the reactivity of the pyrimidine ring towards electrophiles, although the overall electron-deficient nature of the ring still dominates.

The following table summarizes the performance characteristics of these intermediates in a typical downstream synthetic step, such as a nucleophilic substitution reaction.

Performance MetricThis compoundEthyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateEthyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
Reactivity in SNAᵣ Low (methylthio is a poor leaving group)High (chloro is a good leaving group)Not applicable (amino group is not a leaving group)
Typical Reaction Requires harsh conditions for substitutionNucleophilic substitution with amines, alcohols, thiolsAcylation, condensation, further heterocycle formation
Versatility ModerateHighHigh (for building fused systems)
Potential Side Reactions Minimal due to low reactivityPotential for di-substitution if other reactive sites are presentPotential for reaction at the ring nitrogens

Application in Kinase Inhibitor Synthesis & Relevant Signaling Pathways

These pyrimidine intermediates are instrumental in the synthesis of small molecule kinase inhibitors that target signaling pathways dysregulated in cancer. A prominent example is the inhibition of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for cell cycle progression and angiogenesis, respectively.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrimidine-based inhibitors often target the ATP-binding site of VEGFR, thereby blocking the downstream signaling cascade.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca release PKC PKC DAG->PKC Ca->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->VEGFR

Caption: Simplified VEGF signaling pathway and the point of intervention for pyrimidine-based VEGFR inhibitors.

Experimental Workflow: From Intermediate to Kinase Inhibitor

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a kinase inhibitor using a pyrimidine intermediate.

Experimental_Workflow Start Select Pyrimidine Intermediate (e.g., Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) Reaction Nucleophilic Aromatic Substitution (e.g., with a primary amine) Start->Reaction Purification Purification and Characterization (Column Chromatography, NMR, MS) Reaction->Purification Assay In vitro Kinase Assay (e.g., against CDK/VEGFR) Purification->Assay Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Assay->Cell_Assay Data_Analysis Data Analysis and SAR Cell_Assay->Data_Analysis

Caption: A typical experimental workflow for the synthesis and biological evaluation of a pyrimidine-based kinase inhibitor.

Conclusion

The choice between this compound and its 4-chloro or 4-amino analogues is a strategic one, dictated by the desired synthetic outcome.

  • This compound is a suitable starting material when modifications at other positions of the pyrimidine ring are intended, and the 2-methylthio group is to be retained or modified under specific conditions.

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is the intermediate of choice for introducing a wide array of substituents at the C4 position via nucleophilic aromatic substitution, making it a workhorse in the synthesis of many kinase inhibitors.

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is ideal for building more complex, fused heterocyclic systems, such as pyrimidopyrimidines, which are also prevalent in kinase inhibitor scaffolds.

Ultimately, a thorough understanding of the reactivity and synthetic utility of each intermediate is paramount for the efficient and successful development of novel pyrimidine-based therapeutics. This guide provides a foundational framework to aid researchers in making these critical decisions in their drug discovery endeavors.

References

A Comparative Crystallographic Analysis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystallographic data for two derivatives of Ethyl 2-(methylthio)pyrimidine-5-carboxylate: Ethyl 2-methylthio-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate and Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . The structural information derived from single-crystal X-ray diffraction is crucial for understanding the conformational properties and intermolecular interactions of these compounds, which can inform the design of novel therapeutic agents. Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including their potential as anticancer agents.[1][2]

Comparison of Crystallographic Data

The crystallographic data for the two derivatives reveals significant differences in their crystal systems, unit cell dimensions, and molecular conformations. These variations arise from the distinct fused heterocyclic systems and substituent patterns, which influence the crystal packing and intermolecular interactions.

ParameterEthyl 2-methylthio-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate[3]Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate[1]
Molecular Formula C₁₆H₁₅N₃O₂SC₁₆H₁₅BrN₂O₃S
Molecular Weight 313.37395.27
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 19.361(7)11.853(2)
b (Å) 7.595(3)12.394(3)
c (Å) 20.910(8)11.912(2)
α (°) 9090
β (°) 94.925(6)108.75(3)
γ (°) 9090
Volume (ų) 3064(2)1658.3(6)
Z 84
Calculated Density (g/cm³) 1.3591.583
R-factor (%) 5.46Not specified
wR-factor (%) 10.82Not specified

Key Observations:

  • The pyrazolopyrimidine derivative crystallizes in the P2₁/n space group, while the thiazolopyrimidine derivative crystallizes in the P2₁/c space group.

  • The unit cell volume of the pyrazolopyrimidine derivative is significantly larger, accommodating eight molecules per unit cell (Z=8) compared to four in the thiazolopyrimidine derivative (Z=4).

  • In the pyrazolopyrimidine derivative, the pyrazolopyrimidine moiety is reported to be coplanar.[3] In contrast, the six-membered ring of the thiazolopyrimidine derivative adopts a sofa conformation.[1]

Experimental Protocols

The synthesis and crystallization of these derivatives involve multi-step chemical reactions followed by single-crystal growth suitable for X-ray diffraction analysis.

Synthesis of Ethyl 2-methylthio-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate [3]

The synthesis of this compound is achieved through the reaction of 3-dimethylamino-1-phenyl-2-propen-1-one with ethyl 3-amino-5-methylthiopyrazole-4-carboxylate in refluxing glacial acetic acid.

  • A mixture of 3-dimethylamino-1-phenyl-2-propen-1-one and ethyl 3-amino-5-methylthiopyrazole-4-carboxylate in glacial acetic acid is refluxed for several hours.

  • The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent to yield single crystals appropriate for X-ray analysis.

Synthesis of Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [1]

This derivative is synthesized via a multi-component reaction followed by cyclization.

  • Initially, a condensation reaction of acetoacetic ether, thiourea, and 4-bromobenzaldehyde is carried out without a solvent at 120 °C.[1]

  • The resulting tetrahydropyrimidine-2-thione is then reacted with an alkylating agent, also at 120 °C in the absence of a solvent, to induce cyclization and form the final thiazolo[3,2-a]pyrimidine product.[1]

  • Single crystals suitable for X-ray diffraction are obtained by slow evaporation from a solution of the purified compound.[1]

Potential Biological Significance and Signaling Pathways

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties.[4][5] Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. One such key pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[6][7] While the specific inhibitory activities of the two highlighted derivatives on VEGFR-2 have not been detailed in the provided literature, their structural similarity to known kinase inhibitors suggests they could potentially target such pathways.

Below is a diagram illustrating a simplified VEGFR-2 signaling pathway, a common target for pyrimidine-based anticancer agents.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes PyrimidineDerivative Pyrimidine Derivative (Potential Inhibitor) PyrimidineDerivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and potential inhibition.

This guide highlights the importance of X-ray crystallography in elucidating the three-dimensional structures of novel pyrimidine derivatives. The detailed structural data, combined with synthetic protocols and an understanding of relevant biological pathways, provides a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of these and related compounds is warranted to fully explore their therapeutic potential.

References

Unveiling Impurities in Ethyl 2-(methylthio)pyrimidine-5-carboxylate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Ethyl 2-(methylthio)pyrimidine-5-carboxylate is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the identification of potential impurities that may arise during its synthesis. Detailed experimental protocols and data are presented to facilitate the objective assessment of product quality.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a systematic approach to identifying potential process-related impurities through the application of modern spectroscopic methods.

Predicting Potential Impurities from a Plausible Synthetic Route

A likely synthetic pathway to this compound involves the condensation of S-methylisothiourea with a three-carbon electrophile, such as diethyl ethoxymethylenemalonate, followed by cyclization. Based on this, potential impurities can be categorized as unreacted starting materials, intermediates, byproducts of side reactions, and residual reagents or solvents.

Potential Impurities:

  • Starting Materials:

    • S-methylisothiourea

    • Diethyl ethoxymethylenemalonate

  • Intermediates:

    • 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

    • Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

  • Byproducts:

    • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (if chlorinating agents are used and the reaction is incomplete)

    • Ethyl 2-methoxypyrimidine-5-carboxylate (if methanol is present as a solvent or impurity)

Spectroscopic Identification and Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound and its potential impurities. This data serves as a reference for the identification and differentiation of these compounds in a sample.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundH-4/H-6 (pyrimidine)H-5 (pyrimidine)-OCH₂CH₃ (ester)-OCH₂CH₃ (ester)-SCH₃Other Signals
This compound (Product)8.9 (s, 2H)-4.4 (q)1.4 (t)2.6 (s)
S-methylisothiourea----2.3 (s)7.5 (br s, NH₂)
Diethyl ethoxymethylenemalonate--4.2 (q, 4H)1.3 (t, 6H)-7.7 (s, 1H, =CH), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, OCH₂CH₃)
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate8.3 (s, 1H)-4.3 (q)1.3 (t)2.5 (s)12.5 (br s, 1H, OH)
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate8.8 (s, 1H)-4.4 (q)1.4 (t)2.6 (s)
Ethyl 2-methoxypyrimidine-5-carboxylate8.9 (s, 2H)-4.4 (q)1.4 (t)-4.1 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC-2 (pyrimidine)C-4/C-6 (pyrimidine)C-5 (pyrimidine)C=O (ester)-OCH₂CH₃ (ester)-SCH₃Other Signals
This compound (Product)172.0158.0115.0164.061.0, 14.014.0
S-methylisothiourea168.0----13.0
Diethyl ethoxymethylenemalonate---166.0, 163.061.0, 14.0-150.0 (=CH), 92.0 (=C), 68.0 (OCH₂)
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate170.0165.0, 155.0105.0165.061.0, 14.014.0
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate171.0160.0, 158.0118.0163.062.0, 14.014.0
Ethyl 2-methoxypyrimidine-5-carboxylate165.0158.0115.0164.061.0, 14.0-55.0 (OCH₃)

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound (Product)198170, 153, 125
S-methylisothiourea9075, 43
Diethyl ethoxymethylenemalonate216171, 143, 115
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate214186, 169, 141
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate232/234 (Cl isotope)204/206, 187/189, 159/161
Ethyl 2-methoxypyrimidine-5-carboxylate182154, 137, 109

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

Mass spectra are obtained using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. Samples are introduced directly or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Visualization of the Impurity Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of impurities in this compound.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Identification Sample Sample NMR NMR Sample->NMR ¹H & ¹³C MS MS Sample->MS LC-MS or GC-MS HPLC HPLC Sample->HPLC Purity Check Compare_Data Compare with Reference Data NMR->Compare_Data MS->Compare_Data HPLC->Compare_Data Identify_Impurities Identify & Quantify Impurities Compare_Data->Identify_Impurities

Caption: Workflow for Spectroscopic Impurity Identification.

Alternative Analytical Methodologies

While NMR and MS are powerful tools for structural elucidation, chromatographic techniques are essential for the separation and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): A primary method for purity assessment and quantification of known and unknown impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a common starting point.

  • Gas Chromatography (GC): Suitable for the analysis of volatile impurities, such as residual solvents.

By combining these spectroscopic and chromatographic techniques, a comprehensive impurity profile of this compound can be established, ensuring the quality and consistency of this vital pharmaceutical intermediate.

Benchmarking the Efficacy of Kinase Inhibitors Derived from Ethyl 2-(methylthio)pyrimidine-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs featuring this privileged structure. Ethyl 2-(methylthio)pyrimidine-5-carboxylate serves as a versatile starting material for the synthesis of a variety of potent kinase inhibitors, particularly the pyrido[2,3-d]pyrimidin-7-one class. This guide provides an objective comparison of the efficacy of kinase inhibitors derived from this pyrimidine precursor against other established kinase inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy of Pyrido[2,3-d]pyrimidine-7-one Derivatives

The pyrido[2,3-d]pyrimidin-7-one core, synthesized from this compound derivatives, has given rise to potent inhibitors of various kinases, including Src family kinases, Abl, and Cyclin-Dependent Kinases (CDKs). One of the well-characterized compounds from this class is PD180970, a potent inhibitor of the Bcr-Abl tyrosine kinase.

Table 1: Comparative Biochemical IC50 Values of PD180970 and Other Kinase Inhibitors
Kinase TargetPD180970 (Pyrido[2,3-d]pyrimidine derivative) IC50 (nM)Imatinib (Comparator) IC50 (nM)Dasatinib (Comparator) IC50 (nM)
Bcr-Abl 5[1][2]250-750<1
c-Src 0.8[1][2]>10,0000.5
KIT 50[1][2]100-5005
PDGFR 1,430[3]10015
EGFR 390[3]>10,00030

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a biochemical assay. Lower values indicate greater potency.

Broader Comparison with Other Kinase Inhibitor Scaffolds

To provide a wider context, the following tables compare the efficacy of other classes of kinase inhibitors against relevant targets.

Table 2: Efficacy of FGFR Inhibitors
CompoundTarget Kinase(s)Biochemical IC50 (nM)Cellular IC50 (nM)
Debio 1347 (CH5183284) FGFR1, FGFR2, FGFR39.3, 7.6, 22[4]100-300 (autophosphorylation)[4]
Pazopanib VEGFRs, PDGFRs, FGFRs, c-Kit10-84 (VEGFRs)-
Sorafenib VEGFRs, PDGFRs, Raf kinases, c-Kit90 (VEGFR2)-
Table 3: Efficacy of Hedgehog/Smoothened Pathway Inhibitors
CompoundTargetMechanism of ActionClinical Status (Selected)
Taladegib (LY2940680) Smoothened (Smo)Hedgehog pathway inhibitor[5]Phase 2 for Idiopathic Pulmonary Fibrosis[6][7]
Vismodegib Smoothened (Smo)Hedgehog pathway inhibitorApproved for Basal Cell Carcinoma
Sonidegib Smoothened (Smo)Hedgehog pathway inhibitorApproved for Basal Cell Carcinoma

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (e.g., PD180970) and controls (e.g., DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell line (e.g., K562 for Bcr-Abl inhibitors)

  • Cell culture medium and supplements

  • Test compounds and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the EC50 (half-maximal effective concentration) value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the methods used for evaluation.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Incubation Incubation with Compound Compound_Prep->Incubation Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Incubation Reaction_Start Add ATP to Initiate Incubation->Reaction_Start Reaction_Incubation Reaction Incubation Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Filtration Filter & Wash Reaction_Stop->Filtration Measurement Measure Signal Filtration->Measurement Analysis Data Analysis (IC50) Measurement->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Bcr_Abl->Ras_Raf_MEK_ERK JAK_STAT JAK-STAT Pathway Bcr_Abl->JAK_STAT PI3K_Akt PI3K-Akt Pathway Bcr_Abl->PI3K_Akt Adhesion Altered Adhesion Bcr_Abl->Adhesion Proliferation Increased Proliferation Ras_Raf_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Inhibitor PD180970 (Pyrido[2,3-d]pyrimidine) Inhibitor->Bcr_Abl Inhibits

Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(methylthio)pyrimidine-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 2-(methylthio)pyrimidine-5-carboxylate, a heterocyclic compound commonly used in pharmaceutical research and development. Due to its chemical nature as a pyrimidine derivative and a sulfur-containing organic compound, it must be treated as hazardous waste unless explicitly determined otherwise by a Safety Data Sheet (SDS) or institutional safety personnel.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. The following protocol is a general guideline; always consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

Step 1: Waste Identification and Classification

Treat this compound as a hazardous chemical waste.[1][2] Do not dispose of it down the drain or in regular trash.[2][3]

Step 2: Waste Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][4]

  • Incompatible Materials: Store this compound away from strong oxidizing agents, strong acids, and strong bases.[4]

  • Designated Storage: Waste should be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][5] This area must be at or near the point of generation and inspected weekly for any leaks.[4]

Step 3: Waste Container Selection and Labeling

  • Container: Use a chemically compatible and leak-proof container with a secure screw-top cap.[4] The container should not be filled beyond 90% capacity to allow for expansion.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added to the container.[1] Do not use chemical formulas or abbreviations.

Step 4: Waste Collection and Disposal

  • Collection: Once the waste container is full or you are ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[2][5]

  • Documentation: Complete any required waste disposal forms provided by your institution.

Disposal of Empty Containers

An empty container that held this compound must also be managed properly.

Container TypeDisposal Procedure
Non-Acutely Hazardous Once all the liquid has been removed, deface the chemical label and dispose of it as regular trash, unless institutional policy dictates otherwise.[2]
Acutely Hazardous (if applicable) If the substance is classified as an acutely hazardous waste (P-listed), the empty container must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a known non-hazardous substance per SDS or EHS? B->C D Treat as Hazardous Waste C->D No I Follow institutional guidelines for non-hazardous waste disposal C->I Yes E Select a compatible, labeled Hazardous Waste container D->E F Store in designated Satellite Accumulation Area E->F G Segregate from incompatible materials F->G H Arrange for pickup by EHS or licensed contractor G->H J End H->J I->J

References

Essential Safety and Operational Guide for Handling Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Ethyl 2-(methylthio)pyrimidine-5-carboxylate. The following procedures and recommendations are compiled from safety data sheets of analogous compounds and general best practices for laboratory chemical handling to ensure a safe operational environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when working with this compound and its derivatives. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications & Best PracticesRationale
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1]To protect against accidental splashes and aerosols.
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves, such as nitrile rubber, which should be inspected before use.[2] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[3]To protect skin and personal clothing from contamination.[3]
Respiratory N95 or P1 RespiratorFor nuisance exposures or when handling the powder, use a P95 (US) or P1 (EU EN 143) particle respirator.[2] In case of vapor or aerosol generation, a respirator is required.To prevent inhalation of dust, aerosols, or vapors.[2]
General Standard Laboratory AttireLong pants and closed-toe shoes are standard laboratory practice.[3]To provide an additional layer of protection against spills.

Operational Plan: Safe Handling and Storage

A systematic approach is essential for the safe handling and storage of this compound to maintain its integrity and prevent accidental exposure.

ProcedureStep-by-Step GuidanceKey Considerations
Receiving & Storage 1. Inspect the container upon receipt for any damage or leaks. 2. Store in a tightly closed container in a dry, well-ventilated place.[4] 3. Recommended storage temperature is between 2-8°C.[2]Handle under inert gas if the compound is moisture-sensitive.[4] Keep away from heat and sources of ignition.[5]
Handling 1. Work in a well-ventilated area, preferably in a chemical fume hood.[6] 2. Avoid formation and inhalation of dust and aerosols.[2][6] 3. Do not eat, drink, or smoke when using this product.[4][5] 4. Wash hands thoroughly after handling.[3][4]Ground and bond container and receiving equipment when transferring.[5]
Spill Management 1. Evacuate personnel from the immediate area.[2][3] 2. Wear appropriate PPE as detailed above.[2] 3. For solid spills, sweep up and shovel into a suitable, closed container for disposal without creating dust.[2][6] 4. For liquid spills, absorb with an inert material and place in a sealed container.[7] 5. Prevent the chemical from entering drains.[2][3]Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

Waste TypeDisposal ProtocolRegulatory Compliance
Chemical Waste Dispose of the chemical waste at an approved waste disposal plant.[3][4] Do not mix with other waste.[8]Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws.Adhere to institutional and regulatory guidelines for contaminated waste disposal.
Empty Containers Do not reuse empty containers.[3] Dispose of them in the same manner as the chemical waste.[3]Ensure containers are handled as hazardous waste.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Store Unused Chemical Store Unused Chemical Perform Experiment->Store Unused Chemical Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Report Incident Report Incident Spill->Report Incident First Aid First Aid Exposure->First Aid First Aid->Report Incident

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.